Benzyl 4-formylcyclohexylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-41-4 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 4-formylcyclohexylcarbamate synthesis protocol
An In-depth Technical Guide to the Synthesis of Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, three-step synthetic protocol for the preparation of this compound, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis commences with the commercially available trans-4-aminocyclohexanecarboxylic acid. The procedure involves the protection of the amino group, followed by the selective reduction of the carboxylic acid to a primary alcohol, and concludes with a mild oxidation to yield the target aldehyde.
Overall Synthetic Scheme
The synthetic pathway is outlined below:
Caption: Three-step synthesis of this compound.
Step 1: Synthesis of trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid
This initial step involves the protection of the primary amine of trans-4-aminocyclohexanecarboxylic acid with a benzyloxycarbonyl (Cbz) group. This is a standard protection strategy that renders the amine unreactive in subsequent reduction steps.
Experimental Protocol
-
Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of an appropriate organic solvent (e.g., dioxane or THF) and water containing sodium hydroxide (2.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).
-
The product will precipitate out of the solution.
-
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid as a white solid.
Quantitative Data
| Parameter | Value |
| Starting Material | trans-4-aminocyclohexanecarboxylic acid |
| Reagents | Benzyl Chloroformate, Sodium Hydroxide |
| Solvent | Dioxane/Water or THF/Water (1:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 90-95% |
| Product Appearance | White Crystalline Solid |
Step 2: Synthesis of Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
The second step is the selective reduction of the carboxylic acid to a primary alcohol. Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are ideal for this transformation as they are highly selective for carboxylic acids and will not reduce the carbamate protecting group.[1][2]
Experimental Protocol
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Suspend trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C.
-
Addition of Reducing Agent: Add borane-THF complex (1.0 M solution in THF, 2.0-3.0 eq) dropwise to the cooled suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.
Quantitative Data
| Parameter | Value |
| Starting Material | trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid |
| Reagent | Borane-Tetrahydrofuran (BH3-THF) complex |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Product Appearance | Colorless oil or white solid |
Step 3: Synthesis of Benzyl trans-4-formylcyclohexylcarbamate
The final step is the oxidation of the primary alcohol to the aldehyde. A mild and efficient method for this is the Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the oxidizing agent.[3][4][5] This method is advantageous as it is performed under non-cryogenic conditions and avoids the use of heavy metals.[6]
Experimental Protocol
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Dissolution: Dissolve Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO).
-
Addition of Base: Add triethylamine (3.0-5.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Oxidizing Agent: Add sulfur trioxide pyridine complex (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until the reaction is complete by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to yield Benzyl trans-4-formylcyclohexylcarbamate.
Quantitative Data
| Parameter | Value |
| Starting Material | Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate |
| Reagents | Sulfur Trioxide Pyridine Complex, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
| Product Appearance | Colorless oil or low-melting solid |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental work.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating a reactive aldehyde group and a carbamate-protected amine on a cyclohexane scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery.
Chemical Properties
| Property | Data | Source(s) |
| Molecular Formula | C₁₅H₁₉NO₃ | [2][3] |
| Molecular Weight | 261.32 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Purity | ≥ 97% to ≥ 98% (by HPLC) | [2] |
| Storage Conditions | 0-8 °C or under -20°C in an inert atmosphere | [2][4] |
| CAS Number (cis) | 917022-26-5 | [2] |
| CAS Number (trans) | 412357-50-7 | |
| SMILES (cis) | O=C(OCC1=CC=CC=C1)N[C@H]2CC--INVALID-LINK--CC2 | [3] |
| InChI (cis) | 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ | [3] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on fundamental organic chemistry principles and information regarding the synthesis of related compounds, a plausible synthetic route involves the protection of the amino group of a 4-aminocyclohexanecarbaldehyde derivative with a benzyloxycarbonyl (Cbz) group.
A general method for the N-benzyloxycarbonylation of an amine involves its reaction with benzyl chloroformate in the presence of a base.[5] The starting material would likely be a protected form of 4-aminocyclohexanecarbaldehyde, where the aldehyde is protected as an acetal to prevent side reactions. The Cbz group is a common amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal by catalytic hydrogenation.
Below is a diagram illustrating a potential synthetic workflow.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: General N-Benzyloxycarbonylation
The following is a generalized protocol for the N-benzyloxycarbonylation step, based on literature procedures for similar transformations.[5] Note: This is a hypothetical procedure and would require optimization for the specific substrate.
-
Dissolution: Dissolve the starting amine (e.g., the acetal-protected 4-aminocyclohexanemethanol) in a suitable solvent such as a mixture of water and a polar organic solvent (e.g., methanol, ethanol).
-
Basification: Add a base, such as sodium hydroxide or potassium carbonate, to the solution. The reaction is typically carried out at a reduced temperature (0 °C to room temperature).
-
Addition of Protecting Agent: Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature.
-
Reaction: Allow the reaction to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically worked up by extraction with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure N-Cbz protected compound.
Role in Drug Discovery and Development
This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The aldehyde functionality serves as a key handle for introducing further molecular complexity through reactions such as reductive amination, Wittig reactions, and aldol condensations. The carbamate-protected amine can be deprotected at a later stage to reveal a primary amine, which can then be further functionalized.
This "building block" approach is fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs. The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets such as enzymes and receptors.
The diagram below illustrates the logical relationship of this compound as a key intermediate in a drug discovery workflow.
Caption: Role of this compound in drug discovery.
While specific signaling pathways involving this molecule have not been detailed in the available literature, its utility as a synthetic intermediate suggests its application in the development of inhibitors or modulators for a wide range of biological targets. The trans-isomer of a related compound, trans-4-aminocyclohexanecarboxylic acid, is a known intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of diabetes.[5] This highlights the potential for derivatives of this compound to be explored for similar therapeutic areas.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its bifunctional nature, coupled with a rigid cyclohexane scaffold, provides a versatile platform for the creation of complex and diverse molecular architectures. While a complete, experimentally verified dataset of its chemical and physical properties is not yet publicly available, this guide consolidates the existing information and provides a scientifically grounded framework for its synthesis and application. Further research into the detailed characterization and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for Benzyl 4-formylcyclohexylcarbamate. These predictions are based on established chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6-9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-O) |
| ~4.8-5.0 | Broad Singlet | 1H | Carbamate proton (-NH-) |
| ~3.5-3.7 | Multiplet | 1H | Methine proton on cyclohexyl ring adjacent to NH |
| ~2.2-2.4 | Multiplet | 1H | Methine proton on cyclohexyl ring adjacent to CHO |
| ~1.2-2.1 | Multiplet | 8H | Cyclohexyl ring protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~202-205 | Aldehyde carbonyl carbon (-CHO) |
| ~156 | Carbamate carbonyl carbon (-NHCOO-) |
| ~136 | Aromatic quaternary carbon (C₆H₅) |
| ~128-129 | Aromatic CH carbons (C₆H₅) |
| ~67 | Benzylic carbon (-CH₂-O) |
| ~50-55 | Methine carbon on cyclohexyl ring adjacent to NH |
| ~45-50 | Methine carbon on cyclohexyl ring adjacent to CHO |
| ~25-35 | Cyclohexyl ring carbons (-CH₂-) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch (carbamate) |
| ~3030 | Weak | Aromatic C-H stretch |
| ~2930, ~2860 | Medium | Aliphatic C-H stretch (cyclohexyl) |
| ~2720, ~2820 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1720-1740 | Strong | C=O stretch (aldehyde) |
| ~1690-1710 | Strong | C=O stretch (carbamate) |
| ~1520-1540 | Medium | N-H bend (carbamate) |
| ~1230-1250 | Strong | C-O stretch (carbamate) |
| ~700, ~750 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 261 | [M]⁺, Molecular ion |
| 168 | [M - C₇H₇O]⁺, Loss of benzyloxy group |
| 152 | [M - C₇H₇O₂]⁺, Loss of benzyloxycarbonyl group |
| 108 | [C₇H₈O]⁺, Benzyl alcohol fragment |
| 91 | [C₇H₇]⁺, Tropylium ion (characteristic for benzyl group) |
| 112 | [C₆H₉CHO]⁺, Formylcyclohexyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to a clean NMR tube.[2][3]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane or acetone. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
-
Sample Preparation (KBr Pellet Method): Alternatively, for a solid sample, grind a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for relatively small organic molecules and would likely be suitable for this compound.[7] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records the abundance of each ion.[8]
Experimental and Data Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
In-Depth Technical Guide: Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-formylcyclohexylcarbamate, a versatile intermediate compound with significant applications in pharmaceutical and organic synthesis. This document consolidates critical data, including its chemical identifiers, physical and chemical properties, and key applications in drug discovery and material science. A detailed, though generalized, experimental protocol for its synthesis is provided, alongside a logical workflow for its application in the development of therapeutic agents.
Chemical Identity and Properties
This compound is a carbamate derivative characterized by a benzyl protecting group and a formyl functional group attached to a cyclohexane ring. The stereochemistry of the substituents on the cyclohexane ring is crucial, with the cis isomer being the commercially available and frequently cited form.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | benzyl cis-4-formylcyclohexylcarbamate |
| CAS Number | 917022-26-5[1][2] |
| Molecular Formula | C₁₅H₁₉NO₃[1][2] |
| Molecular Weight | 261.32 g/mol [1][2] |
| PubChem ID | 21882542[1] |
| MDL Number | MFCD03844593[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White solid[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0-8°C[1] |
| Solubility | Soluble in common organic solvents |
| Stability | Stable under recommended storage conditions |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of a 4-aminocyclohexanecarbaldehyde derivative with a benzyl chloroformate in the presence of a base. While specific reaction conditions can be proprietary, a general procedure is outlined below.
General Synthesis Protocol:
A common synthetic route involves the reaction of a suitable aminocyclohexanecarbaldehyde precursor with benzyl chloroformate. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, and in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
A generalized synthetic pathway for Benzyl cis-4-formylcyclohexylcarbamate.
Experimental Procedure (Illustrative):
-
Reaction Setup: To a solution of cis-4-aminocyclohexanecarbaldehyde in anhydrous dichloromethane, an equimolar amount of triethylamine is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Addition of Reagent: Benzyl chloroformate is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Benzyl cis-4-formylcyclohexylcarbamate.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, allows for sequential and controlled modifications, making it valuable in the construction of complex molecular scaffolds. It is particularly noted for its use in developing therapeutics targeting neurological disorders.[1] While specific drug candidates are often proprietary, the utility of this intermediate lies in its ability to introduce a constrained cyclohexane ring into a larger molecule, which can be critical for optimizing binding to biological targets.
-
Drug Discovery Workflow: The formyl group can be readily converted into other functional groups or used in reactions such as reductive amination to build larger, more complex structures. The benzyl carbamate protecting group is stable under many reaction conditions and can be easily removed at a later synthetic stage via catalytic hydrogenation.
A logical workflow for the use of this compound in drug discovery.
-
Material Science: The compound is also utilized in the formulation of advanced materials, such as polymers and coatings, where it can contribute to improved mechanical properties and chemical resistance.[1]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Table 3: Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and material science research. Its well-defined structure and functional group handles make it an important building block for the synthesis of complex molecules. This guide provides essential technical information to support its effective and safe use in a research and development setting.
References
An In-depth Technical Guide on Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a hypothetical framework for the synthesis and characterization of Benzyl 4-formylcyclohexylcarbamate. This information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Properties
This compound is a carbamate derivative containing a benzyl protecting group and a formyl functional group attached to a cyclohexane ring. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty polymers.
The key quantitative data for Benzyl cis-4-formylcyclohexylcarbamate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | [1][2] |
| Molecular Weight | 261.32 g/mol | [1][2][3] |
| Appearance | White solid | [3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Storage Conditions | 0-8°C | [3] |
Logical Relationship of Chemical Data
The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.
References
A Guide to the Crystal Structure Analysis of Benzyl 4-formylcyclohexylcarbamate
This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of Benzyl 4-formylcyclohexylcarbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of this compound. While a definitive crystal structure is not publicly available, this guide outlines the complete experimental and computational workflow required for its determination, supplemented with representative data.
This compound is a versatile organic compound with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, combining a benzyl carbamate group with a formyl-substituted cyclohexane ring, suggests the possibility of interesting intermolecular interactions that can dictate its solid-state properties. Understanding its three-dimensional crystal structure is paramount for predicting its behavior, stability, and potential for polymorphism.
Experimental Protocols
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis and Crystallization
The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible route involves the protection of 4-(aminomethyl)cyclohexanecarbaldehyde with a benzyloxycarbonyl (Cbz) group.
Synthesis Protocol:
-
Dissolve 4-(aminomethyl)cyclohexanecarbaldehyde in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution in an ice bath and add a base, for example, sodium bicarbonate, to maintain alkaline conditions.
-
Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Crystallization Protocol:
High-quality single crystals are essential for X-ray diffraction analysis. Several methods can be employed to grow suitable crystals of this compound:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, X-ray diffraction data is collected to determine the arrangement of atoms within the crystal lattice.
Data Collection Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations.
-
As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.
-
The positions and intensities of these spots are recorded by the detector.
-
The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).
Data Presentation: Hypothetical Crystallographic Data
The following tables present hypothetical but realistic crystallographic data for this compound, which would be obtained from a successful X-ray diffraction experiment and subsequent structure refinement.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₁₉NO₃ |
| Formula Weight | 261.32 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 8.456(3) Å |
| c | 16.789(6) Å |
| α | 90° |
| β | 105.21(2)° |
| γ | 90° |
| Volume | 1386.9(9) ų |
| Z | 4 |
| Calculated Density | 1.251 Mg/m³ |
| Absorption Coefficient | 0.088 mm⁻¹ |
| F(000) | 560 |
| Data Collection | |
| Reflections Collected | 10123 |
| Independent Reflections | 2456 [R(int) = 0.034] |
| Refinement | |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1 - C8 | 1.215(2) |
| O2 - C8 | 1.342(2) |
| O2 - C9 | 1.458(2) |
| N1 - C7 | 1.467(2) |
| N1 - C8 | 1.335(2) |
| C1 - C6 | 1.534(3) |
| C7 - C1 | 1.528(3) |
| C10 - C11 | 1.201(3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C8 - O2 - C9 | 116.5(1) |
| C8 - N1 - C7 | 121.8(1) |
| O1 - C8 - O2 | 125.4(2) |
| O1 - C8 - N1 | 124.8(2) |
| O2 - C8 - N1 | 109.8(1) |
| N1 - C7 - C1 | 110.2(1) |
Visualizations
The following diagrams illustrate the workflow for crystal structure analysis and a hypothetical signaling pathway where a molecule with a similar pharmacophore might be involved.
Caption: Experimental workflow for crystal structure determination.
Caption: Hypothetical signaling pathway interaction.
References
An In-depth Technical Guide on the Reaction Mechanism of Benzyl 4-formylcyclohexylcarbamate with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanism of Benzyl 4-formylcyclohexylcarbamate with primary and secondary amines. This reaction, a classic example of reductive amination, is a cornerstone in synthetic organic chemistry, particularly for the construction of complex amine-containing molecules relevant to pharmaceutical and materials science. This document details the underlying mechanistic principles, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Core Reaction Mechanism: Reductive Amination
The reaction of this compound with a primary or secondary amine proceeds via a two-step sequence known as reductive amination.[1][2] This process is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[3]
The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde functional group in this compound. This is typically carried out under mildly acidic conditions, which activates the carbonyl group towards nucleophilic addition. This addition forms an unstable hemiaminal intermediate. The hemiaminal then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This imine or iminium ion intermediate is the key electrophile in the subsequent reduction step.[4]
The second step is the reduction of the C=N double bond of the imine or iminium ion to a C-N single bond. This is achieved using a suitable reducing agent. The choice of reducing agent is critical, as it should selectively reduce the imine/iminium ion in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in the presence of an acid, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
The overall transformation results in the formation of a new secondary or tertiary amine, respectively, with the amine of choice appended to the cyclohexyl ring of the starting carbamate.
Synthesis of Starting Material: this compound
Proposed Synthetic Pathway
dot
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (N-Protection)
This protocol is adapted from a standard N-benzyloxycarbonylation procedure.[5][6]
-
To a solution of 4-(hydroxymethyl)cyclohexan-1-amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (or water), add benzyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate.
Protocol 2.2.2: Synthesis of this compound (Oxidation)
This protocol describes a general procedure using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[4][7][8] A Swern oxidation could also be employed.[9][10][11][12][13]
-
Dissolve Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Reaction with Amines: Protocols and Data
The following sections provide detailed, albeit representative, protocols for the reductive amination of this compound with a primary amine (benzylamine) and a secondary amine (morpholine). The quantitative data presented in the tables are hypothetical and based on typical yields and reaction times for similar transformations, as specific data for these exact reactions were not found in the surveyed literature.
Reaction with a Primary Amine: Benzylamine
Protocol 3.1.1: Synthesis of Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate
This one-pot procedure is adapted from a general method for direct reductive amination using sodium borohydride and acetic acid.[3]
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate.
Reaction with a Secondary Amine: Morpholine
Protocol 3.2.1: Synthesis of Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate
This protocol is also based on the direct reductive amination methodology.[3]
-
To a solution of this compound (1.0 eq) and morpholine (1.1 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to proceed at room temperature overnight.
-
Work-up the reaction as described in Protocol 3.1.1.
-
Purify the crude product via flash column chromatography to obtain Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate.
Data Presentation
Table 1: Quantitative Data for the Reductive Amination of this compound
| Entry | Amine | Product | Representative Yield (%) | Representative Reaction Time (h) |
| 1 | Benzylamine | Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate | 75-85 | 12-16 |
| 2 | Morpholine | Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate | 80-90 | 12-16 |
Note: The yields and reaction times are illustrative and based on general reductive amination procedures.
Table 2: Predicted Spectroscopic Data for the Products
| Product | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate | 7.25-7.40 (m, 10H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.75 (br s, 1H, NH), 3.80 (s, 2H, NCH₂Ph), 3.50 (m, 1H, CH-NHCbz), 2.50 (d, 2H, CH₂-N), 1.00-2.00 (m, 9H, cyclohexyl-H) | 156.0, 140.0, 136.5, 128.5, 128.3, 128.0, 127.0, 66.5, 54.0, 53.0, 48.0, 36.0, 30.0, 29.0 |
| Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate | 7.25-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.70 (br s, 1H, NH), 3.70 (t, 4H, morpholine-H), 3.50 (m, 1H, CH-NHCbz), 2.40 (t, 4H, morpholine-H), 2.20 (d, 2H, CH₂-N), 1.00-2.00 (m, 9H, cyclohexyl-H) | 156.0, 136.5, 128.5, 128.0, 67.0, 66.5, 63.0, 54.0, 48.0, 36.0, 30.0, 29.0 |
Note: Predicted NMR data is based on analogous structures and standard chemical shift values.
Mandatory Visualizations
Reaction Mechanism Diagram
dot
Caption: General mechanism of reductive amination.
Experimental Workflow Diagram
dot
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. Buy Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 509142-55-6 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ijacskros.com [ijacskros.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 13. benchchem.com [benchchem.com]
A Proposed Framework for the Theoretical and Molecular Modeling of Benzyl 4-formylcyclohexylcarbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific theoretical calculations or molecular modeling studies for Benzyl 4-formylcyclohexylcarbamate were found in the public domain at the time of this writing. This technical guide therefore presents a comprehensive, proposed framework of computational methodologies that can be applied to characterize this molecule. The quantitative data presented herein is illustrative and intended to serve as a template for the presentation of actual research findings.
Introduction
This compound is a bifunctional organic molecule featuring a flexible cyclohexyl ring, a carbamate linker, and a reactive formyl group.[1] Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active agents.[1] Understanding the three-dimensional structure, conformational flexibility, electronic properties, and potential interactions with biological macromolecules is crucial for its application in drug discovery and materials science. This guide outlines a multi-faceted computational approach, leveraging quantum chemical calculations, molecular dynamics simulations, and molecular docking to thoroughly characterize this compound.
Conformational Analysis
The conformational landscape of the cyclohexyl ring and the orientation of the benzylcarbamate and formyl substituents are critical determinants of the molecule's overall shape and reactivity. A thorough conformational analysis is the foundational step in its theoretical characterization.
Proposed Experimental Protocol: Conformational Search
-
Initial Structure Generation: A 2D sketch of this compound will be converted into a preliminary 3D structure using molecular building software like Avogadro or ChemDraw.
-
Force Field-Based Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94s). This search will explore the potential energy surface by rotating all single bonds.
-
Geometry Optimization and Clustering: All generated conformers will be energy minimized. The resulting unique conformers will be clustered based on root-mean-square deviation (RMSD) to identify distinct conformational families.
-
Quantum Mechanical Refinement: The lowest energy conformers from each cluster will be subjected to further geometry optimization using Density Functional Theory (DFT) for higher accuracy.
Illustrative Data Presentation: Conformational Energies
The results of the conformational analysis can be summarized to compare the relative stability of the identified conformers.
| Conformational Cluster | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| 1 (Chair, Equatorial-Equatorial) | C1-C2-N-Cbz: 178.5 | 0.00 | 75.2 |
| 2 (Chair, Axial-Equatorial) | C1-C2-N-Cbz: 65.2 | 1.50 | 10.1 |
| 3 (Twist-Boat) | C1-C2-N-Cbz: -175.8 | 5.30 | 0.1 |
| 4 (Chair, Equatorial-Axial) | C1-C2-N-Cbz: -68.9 | 1.80 | 14.6 |
Note: Data is illustrative. Dihedral angles refer to key rotational bonds influencing the substituent orientation.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule.[2] For this compound, DFT is a suitable method offering a good balance between accuracy and computational cost.[3]
Proposed Experimental Protocol: DFT Calculations
-
Method Selection: Calculations will be performed using a functional, such as B3LYP or M06-2X, which are known to perform well for organic molecules.[3][4] A basis set like 6-311+G(d,p) will be employed to provide a good description of the electronic structure.
-
Geometry Optimization: The geometry of the lowest energy conformer will be fully optimized without constraints.
-
Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges will be calculated to understand the molecule's reactivity and intermolecular interaction potential.
Workflow for Quantum Chemical Calculations
References
- 1. chemimpex.com [chemimpex.com]
- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Benzyl 4-formylcyclohexylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule increasingly recognized for its utility in peptide science, not as a direct building block in traditional solid-phase peptide synthesis (SPPS), but as a valuable tool for the synthesis of peptidomimetics and for the post-synthetic modification of peptides. Its unique structure, featuring a stable benzyl carbamate protecting group and a reactive aldehyde, allows for innovative approaches in drug discovery and development. The cyclohexyl scaffold provides rigidity, while the formyl group serves as a chemical handle for various transformations, most notably reductive amination.
These application notes provide detailed protocols and illustrative data for the two primary applications of this compound in peptide-related synthesis:
-
As a scaffold for the solid-phase synthesis of peptidomimetic libraries. In this approach, the molecule is immobilized on a solid support, and the formyl group is utilized for diversification.
-
For the N-terminal modification of peptides. Here, the aldehyde reacts with the N-terminal amine of a resin-bound peptide to introduce the cyclohexylcarbamate moiety, thereby altering the peptide's physicochemical properties.
Data Presentation
The following tables summarize illustrative quantitative data for the key experimental protocols described. These values are based on typical yields and purities observed for similar solid-phase organic synthesis (SPOS) and peptide modification reactions.
Table 1: Illustrative Data for Immobilization and Diversification of this compound as a Scaffold
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Loading/Yield (%) | Purity (%) |
| 1 | Immobilization on Rink Amide Resin | This compound, NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 85 | >95 |
| 2a | Diversification via Reductive Amination | Primary Amine (e.g., Benzylamine), NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 92 | >95 |
| 2b | Diversification via Wittig Reaction | Ylide (e.g., Ph₃P=CHCO₂Et) | THF | 12 | RT | 88 | >90 |
| 3 | Cleavage from Resin | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 2 | RT | 95 | >95 |
Table 2: Illustrative Data for N-Terminal Modification of a Resin-Bound Peptide
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | N-terminal Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.33 | RT | >99 | - |
| 2 | Reductive Amination | This compound, NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 90 | >95 |
| 3 | Cleavage and Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 2 | RT | 95 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Library using this compound as a Scaffold
This protocol details the immobilization of this compound onto a Rink Amide resin and subsequent diversification via reductive amination.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, 0.5 mmol/g loading)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Primary amine for diversification (e.g., Benzylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh reagent for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Immobilization of this compound:
-
Dissolve this compound (392 mg, 1.5 mmol, 3 equiv.) in 1% acetic acid in DMF (10 mL).
-
Add the solution to the deprotected resin.
-
Add NaBH(OAc)₃ (424 mg, 2.0 mmol, 4 equiv.) to the suspension.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Diversification via Reductive Amination:
-
Swell the resin from the previous step (0.1 mmol) in 1% acetic acid in DMF (2 mL).
-
Add the primary amine (0.5 mmol, 5 equiv.) to the suspension.
-
Add NaBH(OAc)₃ (42.4 mg, 0.2 mmol, 2 equiv.).
-
Shake the mixture at room temperature for 4 hours.
-
Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (2 mL) for 2 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
Protocol 2: N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the modification of the N-terminus of a pre-synthesized peptide on a solid support using this compound.
Materials:
-
Fmoc-protected peptide-resin (synthesized using standard SPPS protocols)
-
20% Piperidine in DMF
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis.
-
Final N-terminal Fmoc Deprotection: After the final coupling step, treat the peptide-resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh reagent for 15 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
N-Terminal Reductive Amination:
-
Swell the deprotected peptide-resin (0.1 mmol) in 1% acetic acid in DMF (2 mL).
-
Add a solution of this compound (78 mg, 0.3 mmol, 3 equiv.) in 1% acetic acid in DMF (3 mL) to the resin.
-
Add NaBH(OAc)₃ (85 mg, 0.4 mmol, 4 equiv.) to the suspension.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried, modified peptide-resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (2 mL) for 2 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the final modified peptide by reverse-phase HPLC.
-
Visualizations
Caption: Workflow for peptidomimetic synthesis using this compound as a scaffold.
Caption: Workflow for N-terminal modification of a peptide with this compound.
Caption: General mechanism of reductive amination on a solid support.
Application Notes and Protocols: Benzyl 4-formylcyclohexylcarbamate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule poised as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a carbamate-protected amine on a cyclohexane scaffold and a reactive aldehyde group, offers a strategic entry point for constructing complex molecular architectures. The benzyl carbamate (Cbz) group provides robust protection for the amine functionality, which is stable under various reaction conditions and can be readily removed via catalytic hydrogenation. The formyl group serves as a versatile handle for a multitude of classic and modern organic transformations, enabling the formation of various heterocyclic rings. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dihydropyrimidines, tetrahydro-β-carbolines, and N-substituted piperidines, which are prevalent scaffolds in medicinal chemistry and drug discovery.
Key Applications in Heterocyclic Synthesis
The strategic positioning of the formyl and protected amine groups on the cyclohexane ring makes this compound an ideal starting material for several important multicomponent and cyclization reactions.
-
Dihydropyrimidinone Synthesis via the Biginelli Reaction: The aldehyde functionality can readily participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (or thiourea), to produce dihydropyrimidinones (DHPMs). DHPMs are a well-known class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
-
Tetrahydro-β-carboline Synthesis via the Pictet-Spengler Reaction: Following deprotection of the Cbz group to reveal the primary amine, the resulting amino-aldehyde can undergo an intramolecular Pictet-Spengler-type reaction, or the aldehyde can react with tryptamine in an intermolecular fashion. The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core scaffold in many natural products and pharmaceutically active compounds.
-
N-Substituted Piperidine Synthesis via Reductive Amination: The formyl group can be readily converted into a secondary or tertiary amine through reductive amination with a primary or secondary amine, respectively. This reaction is one of the most efficient methods for C-N bond formation and provides access to a wide variety of N-substituted piperidine derivatives, a privileged scaffold in drug discovery.
Data Presentation
The following table summarizes the expected yields for the synthesis of representative heterocyclic compounds starting from this compound, based on literature precedents for similar aliphatic and cycloaliphatic aldehydes.
| Heterocyclic Product | Synthetic Route | Key Reagents | Typical Yield Range (%) |
| Benzyl 4-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexylcarbamate | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea, Yb(OTf)₃ | 65-85 |
| Benzyl 4-(1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)cyclohexylcarbamate | Pictet-Spengler Reaction | Tryptamine, Trifluoroacetic acid (TFA) | 70-90 |
| Benzyl 4-((benzylamino)methyl)cyclohexylcarbamate | Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (STAB) | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction
This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative using this compound.
Reaction Scheme:
Caption: Biginelli reaction workflow.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add this compound, ethyl acetoacetate, urea, and ytterbium(III) triflate.
-
Add acetonitrile to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative via the Pictet-Spengler Reaction
This protocol outlines the synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.
Reaction Scheme:
Caption: Pictet-Spengler reaction workflow.
Materials:
-
This compound (1.0 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (solvent)
Procedure:
-
Dissolve this compound and tryptamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of an N-Substituted Piperidine Derivative via Reductive Amination
This protocol details the synthesis of an N-benzyl substituted piperidine derivative from this compound.
Reaction Scheme:
Caption: Reductive amination workflow.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound, benzylamine, and anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Visualization
Derivatives of the synthesized heterocyclic scaffolds are often investigated for their effects on cellular signaling pathways. For instance, certain dihydropyrimidinone derivatives have been explored as modulators of pathways involved in cell proliferation. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated.
Caption: Hypothetical MAPK signaling pathway.
Logical Relationships
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups, allowing for a stepwise or multicomponent approach to complex molecules.
Caption: Synthetic diversification strategies.
Application Notes and Protocols: Reductive Amination of Benzyl 4-formylcyclohexylcarbamate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction involves the conversion of a carbonyl group, such as an aldehyde or ketone, into an amine via an intermediate imine.[1] The in-situ reduction of this imine is a highly efficient process that often avoids the overalkylation issues associated with direct alkylation of amines.[2] This application note provides a detailed protocol for the reductive amination of Benzyl 4-formylcyclohexylcarbamate with various primary amines, a key transformation for generating diverse libraries of substituted cyclohexylamine derivatives for drug discovery programs.
The Cbz (benzyloxycarbonyl) protecting group on the cyclohexylamine core is generally stable under the mild conditions of reductive amination, particularly when using selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] This reagent is favored for its selectivity in reducing the protonated imine intermediate much faster than the starting aldehyde, its compatibility with a wide range of functional groups, and its operational simplicity in one-pot procedures.[1][5]
Reaction Mechanism and Workflow
The reductive amination proceeds in two main steps: the formation of an imine (or iminium ion) followed by its reduction.
Caption: General mechanism of reductive amination.
The experimental workflow for this one-pot reaction is straightforward, involving the sequential addition of reagents followed by workup and purification.
Caption: Experimental workflow for one-pot reductive amination.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier |
| This compound | C₁₅H₁₉NO₃ | 261.32 | Custom Synthesis |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), anhydrous | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich |
| Acetic Acid, glacial | CH₃COOH | 60.05 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add the primary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine product.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the reductive amination with various primary amines. Yields are illustrative and may vary based on the specific amine and reaction scale.
| Entry | Primary Amine (R-NH₂) | R-Group | Product Structure | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Benzyl | Benzyl ((4-((benzylamino)methyl)cyclohexyl)carbamate) | 6 | 85-95 |
| 2 | Cyclohexylamine | Cyclohexyl | Benzyl ((4-((cyclohexylamino)methyl)cyclohexyl)carbamate) | 8 | 80-90 |
| 3 | n-Butylamine | n-Butyl | Benzyl ((4-((butylamino)methyl)cyclohexyl)carbamate) | 12 | 75-85 |
| 4 | Aniline | Phenyl | Benzyl ((4-((phenylamino)methyl)cyclohexyl)carbamate) | 24 | 60-75 |
| 5 | 2-Aminoethanol | 2-Hydroxyethyl | Benzyl ((4-(((2-hydroxyethyl)amino)methyl)cyclohexyl)carbamate) | 10 | 70-80 |
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.[6]
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are chlorinated solvents and should be handled with caution.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
The described protocol offers a reliable and high-yielding method for the synthesis of novel secondary amines derived from this compound. The use of sodium triacetoxyborohydride ensures mild reaction conditions and broad functional group tolerance, making this procedure highly applicable in the context of medicinal chemistry and the generation of compound libraries for drug discovery.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule serving as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a protected amine (benzyl carbamate) and a reactive aldehyde on a cyclohexane scaffold, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, a secondary amine, through reductive amination. This intermediate is representative of structures found in compounds targeting neurological disorders.[1] The application of this starting material is particularly relevant in the construction of molecules requiring a substituted aminomethylcyclohexane moiety.
Key Reaction: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amine-containing pharmaceuticals.[2] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the aldehyde of this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine using a mild reducing agent.[3][4]
General Reaction Scheme:
Caption: General workflow for the reductive amination of this compound.
Experimental Protocol: Synthesis of Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate
This protocol details a representative reductive amination of this compound with methylamine to yield Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate, a key secondary amine intermediate.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C15H19NO3 | 261.32 | 2.61 g | 10.0 |
| Methylamine (40% in H2O) | CH5N | 31.06 | 0.85 mL | 11.0 |
| Sodium Triacetoxyborohydride (STAB) | C6H10BNaO6 | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |
| Acetic Acid (glacial) | C2H4O2 | 60.05 | 0.57 mL | 10.0 |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.61 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).
-
Amine and Acid Addition: Add methylamine (0.85 mL of a 40% aqueous solution, 11.0 mmol) to the stirred solution, followed by the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol).
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. The mixture may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane) to afford the pure Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate.
Expected Results:
| Product | Appearance | Yield (%) | Purity (by HPLC) |
| Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate | Colorless oil | 80-90 | >95% |
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ 7.40-7.29 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65 (br s, 1H, NH), 3.50-3.35 (m, 1H, CH-NHCbz), 2.55 (d, J=6.5 Hz, 2H, CH₂-NHMe), 2.45 (s, 3H, N-CH₃), 2.00-0.90 (m, 10H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃) | δ 156.5, 136.8, 128.5, 128.1, 128.0, 66.6, 55.2, 49.5, 36.2, 35.8, 30.0, 29.5. |
| Mass Spec (ESI+) | m/z 277.2 [M+H]⁺ |
Logical Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of the target intermediate.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of pharmaceutical intermediates. The reductive amination protocol provided herein is a robust and high-yielding method for the preparation of substituted aminomethylcyclohexane derivatives. This procedure can be readily adapted for a wide range of primary and secondary amines, allowing for the generation of diverse molecular scaffolds for drug discovery and development. The straightforward nature of the reaction and purification makes it suitable for both small-scale and large-scale synthesis.
References
Application of Benzyl 4-formylcyclohexylcarbamate in Medicinal Chemistry: A Versatile Intermediate for the Synthesis of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a bifunctional molecule that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a Cbz-protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it an ideal starting point for the synthesis of a diverse range of bioactive compounds. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a particular focus on the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.
Core Application: Synthesis of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, are key mediators in the inflammatory cascade, responsible for the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime therapeutic target.[2][3] this compound is an excellent scaffold for the synthesis of potent and selective CCR2 antagonists. The formyl group allows for the introduction of various amine-containing fragments through reductive amination, while the carbamate can be deprotected to reveal an amine for further functionalization.
Proposed Synthetic Pathway to a CCR2 Antagonist
A plausible synthetic route from this compound to a potent CCR2 antagonist is outlined below. This pathway is based on established synthetic methodologies for similar classes of compounds.
Caption: Synthetic workflow from this compound to a final CCR2 antagonist.
Quantitative Data of a Representative CCR2 Antagonist
While specific data for a compound directly synthesized from this compound is not publicly available, the following table presents data for a structurally related CCR2 antagonist, "Teijin Compound 1," which shares the core cyclohexyl-piperidine scaffold. This data is representative of the potencies that can be achieved with this class of molecules.
| Compound | Target | Assay Type | Cell Type | IC50 (nM) | Reference |
| CCR2 Antagonist 4 (Teijin Compound 1) | CCR2b | Chemotaxis | Not Specified | 24 | [4] |
| CCR2 Antagonist 4 (Teijin Compound 1) | CCR2b | Binding | Not Specified | 180 | [4] |
Experimental Protocols
Synthesis: Reductive Amination of this compound
This protocol describes the key synthetic step of introducing a piperidine moiety onto the cyclohexyl scaffold via reductive amination.
Materials:
-
This compound
-
Substituted 4-aminopiperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted 4-aminopiperidine (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Biological Assay: CCR2 Competitive Radioligand Binding Assay
This protocol details a method to determine the binding affinity of a synthesized antagonist to the CCR2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human CCR2
-
[¹²⁵I]-CCL2 (radioligand)
-
Synthesized CCR2 antagonist (test compound)
-
Unlabeled CCL2 (for non-specific binding)
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
Wash Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.1)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized CCR2 antagonist in Assay Buffer.
-
Dilute the [¹²⁵I]-CCL2 in Assay Buffer to a final concentration of approximately 50 pM.
-
Prepare a high concentration solution of unlabeled CCL2 (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Plate Setup (in a 96-well filter plate):
-
Total Binding: Add 25 µL of Assay Buffer, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.
-
Non-specific Binding (NSB): Add 25 µL of unlabeled CCL2, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.
-
Compound Competition: Add 25 µL of each dilution of the synthesized antagonist, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and aspirate the contents.
-
Wash the wells three times with 200 µL of ice-cold Wash Buffer.
-
-
Radioactivity Measurement:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the CCR2 competitive radioligand binding assay.
Biological Assay: Cell Chemotaxis Assay
This protocol is for assessing the functional inhibitory activity of the synthesized antagonist on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line)
-
Recombinant human CCL2
-
Synthesized CCR2 antagonist
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the synthesized antagonist (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (CCL2, e.g., 50 ng/mL) to the lower wells of a 24-well plate. Include a negative control well with serum-free medium only.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours (optimize for the specific cell type).
-
Quantification of Migrated Cells:
-
Remove the transwell inserts.
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts thoroughly with water and allow them to air dry.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Plot the percentage of migration inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of a synthesized antagonist.
References
Application Notes: Benzyl 4-formylcyclohexylcarbamate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. A common structural motif in many of these inhibitors is a substituted heterocyclic core, often appended with functional groups that modulate potency, selectivity, and pharmacokinetic properties. The cyclohexylamine scaffold is a valuable component in the design of such inhibitors, providing a three-dimensional framework that can orient functional groups for optimal interaction with the kinase active site. This document provides detailed protocols for the use of Benzyl 4-formylcyclohexylcarbamate, a versatile building block for the synthesis of kinase inhibitors, focusing on its application in the construction of a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor analog.
Application of this compound
This compound serves as a bifunctional reagent. The formyl group is a handle for introducing the core heterocyclic amine of the kinase inhibitor via reductive amination. The benzyl carbamate (Cbz) group provides a stable protecting group for the amine on the cyclohexyl ring, which can be retained in the final molecule or removed to allow for further synthetic elaboration. The use of this building block allows for the straightforward installation of a substituted cyclohexylamino-methyl moiety, a key pharmacophore in several known kinase inhibitors.
Experimental Protocols
This section details a representative two-step synthesis of a CDK4/6 inhibitor analog starting from this compound and a generic 2-amino-4-aryl-pyrimidine, a common core in CDK inhibitors.
Step 1: Reductive Amination
This protocol describes the coupling of this compound with a substituted aminopyrimidine via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
2-Amino-4-aryl-pyrimidine (or a similar heterocyclic amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the 2-amino-4-aryl-pyrimidine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((4-(((4-arylpyrimidin-2-yl)amino)methyl)cyclohexyl)carbamate.
Step 2: (Optional) Benzyl Carbamate Deprotection
This protocol describes the removal of the Cbz protecting group to yield a primary amine, which can be a final product or an intermediate for further functionalization.
Materials:
-
Cbz-protected amine from Step 1
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[1]
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Data Presentation
The following table summarizes the expected outcomes for the key reductive amination step based on similar reactions in the literature.
| Parameter | Value/Range | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | 2-Amino-4-aryl-pyrimidine | N/A |
| Reagent | Sodium triacetoxyborohydride | [3][4] |
| Solvent | 1,2-Dichloroethane (DCE) | [4] |
| Reaction Time | 12 - 24 hours | [3] |
| Temperature | Room Temperature | [5] |
| Typical Yield | 75 - 95% | [3][6] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a kinase inhibitor analog.
CDK4/6 Signaling Pathway and Inhibition
The synthesized inhibitor analog, bearing a pyrimidine core, is designed to target Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are pivotal in regulating the cell cycle's transition from the G1 to the S phase.[7]
In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[8] Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6.[7][8] The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[7][8] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and entry into the S phase.[7]
The synthesized kinase inhibitor analog would act as an ATP-competitive inhibitor, binding to the active site of CDK4/6 and preventing the phosphorylation of Rb. This arrests the cell cycle in the G1 phase and halts proliferation.
Caption: CDK4/6 signaling pathway and mechanism of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Note: Protocols for N-Boc Deprotection of Benzyl 4-formylcyclohexylcarbamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development, owing to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3][4][5] However, the deprotection of a Boc-protected amine in a molecule containing other acid-sensitive functional groups, such as the formyl (aldehyde) group present in Benzyl 4-formylcyclohexylcarbamate derivatives, presents a significant challenge. Standard deprotection methods using strong acids like trifluoroacetic acid (TFA) can lead to undesired side reactions involving the aldehyde.[6][7]
This application note provides detailed protocols for the N-Boc deprotection of substrates containing an acid-sensitive formyl group. It outlines standard and milder alternative methods, discusses potential side reactions, and offers a guide for selecting the appropriate protocol to maximize yield and purity of the desired amine.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a specific, well-understood mechanism.[5][8][9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[5][9] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Challenges and Considerations for Aldehyde-Containing Substrates
The primary challenge in the N-Boc deprotection of this compound derivatives is the acid-sensitivity of the formyl group. Furthermore, the tert-butyl cation generated during the reaction is a potent electrophile that can lead to unwanted side products.[4][6][10]
-
Acid Sensitivity of Aldehyde: Strong acidic conditions can promote side reactions such as polymerization, or acetal formation if an alcohol is used as a solvent.
-
tert-Butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic sites on the substrate or product molecule.[4][6] While the target molecule may lack highly susceptible groups like indoles or thiols, this remains a possibility.
-
Use of Scavengers: To mitigate side reactions from the tert-butyl cation, scavengers are often added to the reaction mixture.[6] These are nucleophilic compounds that rapidly trap the carbocation. Common scavengers include water, triethylsilane (TES), or triisopropylsilane (TIS).[6]
Caption: Decision logic for selecting a deprotection protocol.
Experimental Protocols
The following protocols are recommended for the N-Boc deprotection of this compound derivatives. It is crucial to monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-exposure to acidic conditions and minimize side product formation.[7]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and rapid method, but requires careful control due to the strength of TFA.[11][12]
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triethylsilane, TIS, or water, 2.5-5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
If using a scavenger, add it to the solution (e.g., 2.5-5% v/v of TIS).[6]
-
Slowly add TFA (5-10 equivalents) to the stirred solution. Alternatively, a pre-mixed solution of 20-50% TFA in DCM can be used.[12]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC or LC-MS every 15-30 minutes. Reactions are often complete within 1-3 hours.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is generally milder than TFA and can offer better selectivity, often precipitating the product as a hydrochloride salt.[13][14][15]
Materials:
-
Boc-protected substrate
-
4M solution of HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., 1,4-dioxane, DCM, or Methanol)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or DCM) in a round-bottom flask.[13][15]
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred mixture at room temperature.[13][15]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be partially removed under reduced pressure.
-
Add cold diethyl ether to the mixture to facilitate the precipitation of the hydrochloride salt.[13]
-
Collect the solid product by filtration, washing with cold diethyl ether to remove non-polar impurities.[13]
-
Dry the solid under vacuum to obtain the amine hydrochloride salt.
-
If the free base is required, the salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃ or a mild NaOH solution), and extracted with an organic solvent.[13]
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This recently reported method is exceptionally mild and proceeds under effectively neutral conditions, offering high functional group tolerance, making it suitable for highly sensitive substrates.[2][16][17]
Materials:
-
Boc-protected substrate
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[2]
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC. The reaction is typically complete within this timeframe.[2][16]
-
Upon completion, slowly add deionized water (5 mL) to quench the reaction.[2]
-
Extract the crude material with dichloromethane (2 x 5 mL).[2]
-
Wash the combined organic layers with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the product via flash column chromatography if necessary.
Data Summary and Comparison
The choice of protocol depends on the specific stability of the substrate and the desired outcome (free base vs. salt). The following table summarizes the key aspects of each method.
| Feature | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane | Protocol 3: (COCl)₂/MeOH |
| Reagents | TFA, DCM, Scavenger | 4M HCl in Dioxane, Ether | Oxalyl Chloride, MeOH |
| Conditions | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Typical Time | 1 - 3 hours[12] | 1 - 4 hours[7][15] | 1 - 4 hours[2][16] |
| Acidity | Very Strong | Strong | Mild / Neutral |
| Product Form | Free Base (after workup) | Hydrochloride Salt | Free Base (after workup) |
| Expected Yield | 85-95% | 90-99% | Up to 90%[16] |
| Key Advantage | Fast and effective | Milder, direct salt precipitation | High functional group tolerance |
| Key Disadvantage | Harsh, requires scavengers | Dioxane is a hazardous solvent | Oxalyl chloride is toxic/corrosive |
Yields are representative and may vary based on the specific substrate and reaction scale.
General Experimental Workflow
Caption: A generalized workflow for N-Boc deprotection experiments.
The successful N-Boc deprotection of this compound derivatives hinges on selecting a method that is compatible with the acid-sensitive aldehyde functionality. While standard TFA-based protocols can be effective with careful monitoring and the use of scavengers, milder conditions using HCl in dioxane or the exceptionally mild oxalyl chloride in methanol method are preferable to minimize side reactions and maximize the yield of the desired product. Researchers should consider the stability of their specific substrate when choosing the most appropriate deprotection strategy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-formylcyclohexylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Benzyl 4-formylcyclohexylcarbamate, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy involves a two-step process commencing with the protection of the amino group of a suitable precursor, followed by the selective oxidation of the primary alcohol to the desired aldehyde. This protocol addresses the need for robust and scalable methods in medicinal chemistry and drug development, providing quantitative data and detailed experimental procedures.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry, serving as precursors for the synthesis of a wide range of biologically active molecules. The presence of a reactive aldehyde group on a conformationally defined cyclohexyl scaffold allows for diverse downstream modifications, making it a versatile intermediate in drug discovery programs. These derivatives have been implicated as intermediates in the synthesis of compounds targeting neurological disorders and as components of advanced materials.[1] The benzyloxycarbonyl (Cbz) protecting group for the amine is widely utilized due to its stability and ease of removal under specific conditions.[2] This document outlines a reliable, large-scale synthetic route to this compound.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step sequence starting from a commercially available or readily synthesized precursor, (4-(aminomethyl)cyclohexyl)methanol. The synthetic workflow is as follows:
-
N-Benzyloxycarbonylation: Protection of the primary amine of (4-(aminomethyl)cyclohexyl)methanol with benzyl chloroformate to yield Benzyl 4-(hydroxymethyl)cyclohexylcarbamate.
-
Oxidation: Selective oxidation of the primary alcohol of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate to the corresponding aldehyde, this compound.
This strategy allows for the isolation and purification of the intermediate alcohol before proceeding to the final oxidation step, ensuring a high-purity final product.
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize the expected quantitative data for the large-scale synthesis of this compound based on analogous reactions reported in the literature.
Table 1: N-Benzyloxycarbonylation of (4-(aminomethyl)cyclohexyl)methanol
| Parameter | Value | Reference |
| Starting Material | (4-(aminomethyl)cyclohexyl)methanol | Assumed |
| Reagent | Benzyl Chloroformate | [2] |
| Base | Triethylamine | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 2-4 hours | Inferred |
| Typical Yield | 85-95% | Inferred |
| Purity (after purification) | >98% (HPLC) | [1] |
Table 2: Parikh-Doering Oxidation of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate
| Parameter | Value | Reference |
| Starting Material | Benzyl 4-(hydroxymethyl)cyclohexylcarbamate | Assumed |
| Oxidizing System | SO₃·Pyridine complex, DMSO | Inferred |
| Base | Triethylamine | Inferred |
| Solvent | Dichloromethane (DCM) | Inferred |
| Reaction Temperature | 0 °C to Room Temperature | Inferred |
| Reaction Time | 1-3 hours | Inferred |
| Typical Yield | 80-90% | Inferred |
| Purity (after purification) | >98% (HPLC) | [1] |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.[2]
-
Dichloromethane is a volatile and potentially harmful solvent.[2]
-
Triethylamine is a corrosive and flammable liquid with a strong odor.[2]
-
The Parikh-Doering oxidation can be exothermic; maintain temperature control.
Protocol 1: Synthesis of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate
This protocol describes the N-benzyloxycarbonylation of (4-(aminomethyl)cyclohexyl)methanol.
Materials:
-
(4-(aminomethyl)cyclohexyl)methanol (1.0 equivalent)
-
Benzyl chloroformate (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of (4-(aminomethyl)cyclohexyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add benzyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Benzyl 4-(hydroxymethyl)cyclohexylcarbamate as a solid or oil.
Protocol 2: Synthesis of this compound via Parikh-Doering Oxidation
This protocol details the oxidation of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate to the target aldehyde using the Parikh-Doering oxidation, which is suitable for large-scale synthesis due to its non-cryogenic conditions.
Materials:
-
Benzyl 4-(hydroxymethyl)cyclohexylcarbamate (1.0 equivalent)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equivalents)
-
Triethylamine (5.0 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) and triethylamine (5.0 eq) in a mixture of anhydrous DCM and DMSO (e.g., 1:1, 10 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add SO₃·Pyridine complex (3.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Applications in Drug Development
This compound is a versatile intermediate in pharmaceutical development. The aldehyde functionality allows for a variety of subsequent chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Aldol and other condensation reactions: To build more complex carbon skeletons.
These transformations enable the synthesis of libraries of compounds for screening against various biological targets. The rigid cyclohexyl core provides a defined spatial orientation for the appended functionalities, which can be crucial for target binding and pharmacological activity.
Caption: Role in drug discovery and development.
References
Application Notes and Protocols for Benzyl 4-formylcyclohexylcarbamate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule containing a benzyl carbamate moiety and a reactive aldehyde group on a cyclohexane ring. While direct applications in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various classes of active agrochemical compounds. The carbamate group is a well-known pharmacophore in insecticides and fungicides, while the benzyl group and the cyclohexyl ring can influence lipophilicity and metabolic stability, key parameters in the design of modern pesticides.[1] The formyl group offers a reactive handle for the synthesis of a diverse library of derivatives, making this compound a promising starting material for the discovery of novel herbicides, fungicides, and insecticides.
These application notes provide a comprehensive overview of the potential of this compound in agrochemical research and development. It includes hypothetical synthetic pathways to generate novel derivatives, detailed protocols for their biological screening, and a summary of the biological activities of structurally related compounds to guide future research.
Synthetic Pathways for Derivative Libraries
The reactivity of the formyl group in this compound allows for its conversion into a wide range of functional groups, each with the potential to impart specific agrochemical properties. The following diagram illustrates potential synthetic workflows starting from this compound.
Caption: Synthetic workflows for derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of Oxime Ether Derivatives
This protocol describes the synthesis of oxime ether derivatives from this compound, which are analogs of some known fungicides and herbicides.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Substituted benzyl halide (e.g., 4-chlorobenzyl chloride)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oxime Formation:
-
Dissolve this compound (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq.) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.
-
-
O-Alkylation (Etherification):
-
Dissolve the crude oxime (1 eq.) and a substituted benzyl halide (1.1 eq.) in a suitable solvent such as DMF or acetone.
-
Add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at 50-60 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: In Vitro Fungicidal Screening
This protocol outlines a method for the preliminary screening of newly synthesized derivatives for their fungicidal activity against common plant pathogens.
Materials:
-
Synthesized derivatives of this compound
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Commercial fungicide (e.g., Carbendazim) as a positive control
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions to obtain the desired final concentrations for testing (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Mycelial Growth Inhibition Assay:
-
Add the appropriate volume of the test solution to molten PDA medium to achieve the desired final concentration. Add the same volume of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.
-
Incubate the plates at 25 ± 2 °C for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
-
Data Analysis:
-
For compounds showing significant inhibition, determine the EC50 (Effective Concentration for 50% inhibition) value by probit analysis.
-
Protocol 3: Primary Herbicidal Screening (Pre-emergence)
This protocol describes a method for evaluating the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized derivatives of this compound
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Pots filled with sterilized sandy loam soil
-
Acetone
-
Tween-20
-
Commercial herbicide (e.g., Atrazine) as a positive control
Procedure:
-
Sowing of Weed Seeds:
-
Sow the seeds of the test weed species in pots at a uniform depth.
-
-
Preparation and Application of Test Solutions:
-
Dissolve the test compounds in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentration (e.g., 1 kg/ha ).
-
Apply the test solution uniformly to the soil surface of the pots using a laboratory sprayer. A control group should be sprayed with the acetone-water-surfactant mixture only.
-
-
Incubation and Observation:
-
Place the treated pots in a greenhouse with controlled temperature (25-30 °C) and humidity.
-
Water the pots as needed.
-
After 15-20 days, visually assess the herbicidal effect by comparing the germination and growth of the weeds in the treated pots with the control pots.
-
Rate the herbicidal activity on a scale of 0 to 100, where 0 indicates no effect and 100 indicates complete inhibition of germination or death of the weeds.
-
Data Presentation: Activity of Structurally Related Compounds
The following tables summarize the agrochemical activity of compounds structurally related to potential derivatives of this compound. This data serves as a benchmark for the potential efficacy of newly synthesized analogs.
Table 1: Fungicidal Activity of Carbamate Derivatives against Botrytis cinerea
| Compound ID | Structure | EC50 (µg/mL) | Reference |
| Carbendazim | (Commercial Fungicide) | 0.5 - 2.0 | - |
| Diethofencarb | (Commercial Fungicide) | 0.1 - 0.5 | - |
| Pyraclostrobin | (Commercial Fungicide) | 0.02 - 0.1 | - |
| Hypothetical Derivative 1 | Benzyl 4-((hydroxyimino)methyl)cyclohexylcarbamate | To be determined | - |
| Hypothetical Derivative 2 | Benzyl 4-((methoxyimino)methyl)cyclohexylcarbamate | To be determined | - |
Table 2: Herbicidal Activity of Benzyl Amide and Carbamate Analogs
| Compound ID | Structure | Weed Species | Activity (% Inhibition @ Rate) | Reference |
| Atrazine | (Commercial Herbicide) | Amaranthus retroflexus | 100% @ 1 kg/ha | - |
| Propanil | (Commercial Herbicide) | Echinochloa crus-galli | 95% @ 2 kg/ha | - |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide | (Research Compound) | Portulaca oleracea | 100% @ 10 mg/L | [1] |
| Hypothetical Derivative 3 | Benzyl 4-((phenylimino)methyl)cyclohexylcarbamate | To be determined | To be determined | - |
Logical Workflow for Agrochemical Screening
The following diagram illustrates a typical workflow for the screening and development of new agrochemical candidates starting from a lead compound like this compound.
Caption: A logical workflow for agrochemical discovery and development.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel agrochemicals. Its bifunctional nature allows for the creation of diverse chemical libraries targeting a range of biological activities. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate new derivatives with potential herbicidal, fungicidal, or insecticidal properties. Further investigation into the structure-activity relationships of these novel compounds could lead to the discovery of the next generation of effective and environmentally benign crop protection agents.
References
Application Notes and Protocols: Solid-Phase Synthesis Utilizing Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and combinatorial chemistry, the efficiency of synthesizing diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) offers a robust platform for the rapid generation of compound libraries by simplifying purification processes and enabling automation. Benzyl 4-formylcyclohexylcarbamate is a versatile building block ideally suited for SPOS. Its bifunctional nature, featuring a formyl group for diversification and a benzyl carbamate for linkage to a solid support, allows for a streamlined workflow in the creation of novel chemical entities.
The aldehyde functionality serves as a key handle for introducing molecular diversity through reactions such as reductive amination, allowing for the incorporation of a wide array of primary amines. The benzyl carbamate group provides a stable linkage to the solid support that can be cleaved under specific conditions to release the final products into solution for screening and analysis. This document provides detailed protocols for the immobilization of this compound onto a solid support, on-resin diversification via reductive amination, and subsequent cleavage to yield a library of substituted cyclohexylamines.
Overall Workflow
The general strategy for the solid-phase synthesis of a diversified library of N-substituted 4-(aminomethyl)cyclohexylamines starting from this compound is depicted below. The process involves three main stages: immobilization of the scaffold onto a solid support, on-resin diversification, and cleavage of the final products.
Caption: General workflow for the solid-phase synthesis of a diversified library.
Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the this compound scaffold to Merrifield resin via the carbamate nitrogen.
Materials:
-
This compound
-
Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or orbital mixer
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF from the swollen resin.
-
In a separate flask, dissolve this compound (0.74 g, 3.0 mmol), Cs₂CO₃ (0.98 g, 3.0 mmol), and TBAI (0.18 g, 0.5 mmol) in anhydrous DMF (15 mL).
-
Add the solution to the swollen resin in the synthesis vessel.
-
Secure the vessel on a shaker and agitate the mixture at 50°C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the scaffold can be determined by monitoring the disappearance of the chloromethyl group signal using FT-IR spectroscopy or by cleaving a small amount of the resin and analyzing the product.
Protocol 2: On-Resin Diversification via Reductive Amination
This protocol details the diversification of the immobilized scaffold with a library of primary amines.
Materials:
-
Immobilized scaffold resin from Protocol 1
-
A library of primary amines (e.g., benzylamine, aniline, 2-phenylethylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel or a set of parallel synthesis reactors
Procedure:
-
Swell the immobilized scaffold resin (0.1 g, 0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Add a solution of the desired primary amine (0.5 mmol, 5 equivalents) in 1% acetic acid in DCM (2 mL).
-
Agitate the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (0.064 g, 0.3 mmol, 3 equivalents) to the reaction mixture.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the diversified resin under vacuum.
-
Reaction completion can be monitored by the disappearance of the aldehyde peak in the FT-IR spectrum of the resin or by performing a test cleavage on a small sample of beads.[3]
Caption: On-resin reductive amination pathway.
Protocol 3: Cleavage of the Final Product from the Solid Support
This protocol describes the release of the final diversified products from the resin into solution.
Materials:
-
Diversified resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Collection vials
Procedure:
-
Swell the dried, diversified resin (from 0.1 mmol starting scaffold) in DCM (1 mL) in a reaction vessel for 30 minutes.
-
Prepare a cleavage cocktail of 50% TFA in DCM (v/v).
-
Drain the swelling solvent and add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate in a clean vial.
-
Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Remove the solvent and excess TFA from the combined filtrate by evaporation under a stream of nitrogen or argon gas.
-
The crude product can be further purified by techniques such as preparative HPLC or flash chromatography.
Data Presentation
The following table presents hypothetical yields and purities for the diversification of the resin-bound scaffold with a selection of primary amines, based on typical outcomes for solid-phase reductive amination reactions.
| Entry | Primary Amine (R-NH₂) | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | Benzylamine | 107.15 | 85 | >90 |
| 2 | Aniline | 93.13 | 78 | >85 |
| 3 | 2-Phenylethylamine | 121.18 | 88 | >90 |
| 4 | Cyclohexylamine | 99.17 | 92 | >95 |
| 5 | 4-Methoxybenzylamine | 137.18 | 83 | >90 |
Yields and purities are estimated based on cleavage from the solid support and analysis of the crude product by LC-MS.
Conclusion
This compound is a valuable and versatile scaffold for solid-phase organic synthesis. The protocols outlined in this document provide a comprehensive guide for its application in the generation of diverse libraries of N-substituted 4-(aminomethyl)cyclohexylamines. The straightforward immobilization, efficient on-resin diversification via reductive amination, and clean cleavage from the support make this an attractive strategy for researchers in medicinal chemistry and drug discovery. The ability to introduce a wide range of primary amines allows for the systematic exploration of structure-activity relationships, ultimately accelerating the identification of novel therapeutic leads.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl 4-formylcyclohexylcarbamate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying Benzyl 4-formylcyclohexylcarbamate using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | 1. Inadequate Solvent System: The mobile phase does not provide sufficient resolution between the product and impurities.[1][2] 2. Column Overloading: Too much crude material has been loaded onto the column.[1][2] 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling.[2] | 1. Optimize Solvent System: Systematically test different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) using Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.4 for the product.[1][2] 2. Reduce Sample Load: Use a silica gel to crude material ratio of at least 30:1 (w/w).[2] For difficult separations, increase this ratio. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry and does not run dry.[2][3] |
| Product Elutes with Streaking or Tailing | 1. Compound Insolubility: The compound has poor solubility in the mobile phase.[2] 2. Compound Degradation: The product may be degrading on the acidic silica gel.[1][4] 3. Column Overloading: Too much sample was loaded.[5] | 1. Change Solvent System: Select a mobile phase in which the compound is more soluble.[2] 2. Test for Stability: Spot the crude material on a TLC plate and let it sit for an hour before eluting to check for degradation.[2] If degradation occurs, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[2][4] 3. Decrease Sample Concentration: Load a more dilute solution of the crude product. |
| Product Does Not Elute from the Column | 1. Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound down the column. 2. Compound Decomposition: The compound has decomposed on the silica gel and is irreversibly adsorbed.[4][6] | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. 2. Check for Stability: Perform a 2D TLC to assess the stability of the compound on silica gel.[4][7] If unstable, consider using a different stationary phase. |
| Product Elutes Too Quickly (High Rf) | 1. Mobile Phase is Too Polar: The solvent system is too polar, causing the compound to move with the solvent front. | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in the eluent. |
| Low or No Recovery of Product | 1. Compound is Highly Polar: The product is strongly adsorbed to the silica gel.[1] 2. Fractions are Too Dilute: The eluted product is present but at a concentration too low to detect easily.[4] 3. Column Ran Dry: Cracks in the silica bed may have disrupted the separation.[7] | 1. Increase Eluent Polarity: At the end of the elution, flush the column with a highly polar solvent to wash off any strongly adsorbed compounds.[1] 2. Concentrate Fractions: Combine and concentrate the fractions where the product is expected to be and re-analyze by TLC.[4] 3. Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase.[3][7] |
| Column Flow is Blocked or Very Slow | 1. Precipitation of Compound: The compound may have crystallized in the column.[4] 2. Column Fouling: Particulate matter in the sample or improper packing has clogged the column.[8] | 1. Pre-purification: If the crude mixture is prone to crystallization, consider a preliminary purification step. Use a wider column to reduce the risk of blockage.[4] 2. Filter Sample: Ensure the sample is fully dissolved and filtered before loading.[8] Check that the column frit is not clogged. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Begin by testing various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) using TLC to find the system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.[2][9]
Q2: How much silica gel should I use for my column?
A general guideline is to use a weight ratio of silica gel to crude material of at least 30:1 to 50:1.[2] For separations that are particularly difficult, a ratio of 100:1 or higher may be necessary.[9]
Q3: Should I use the "wet" or "dry" loading method to apply my sample to the column?
-
Wet Loading: This method is preferred when your compound is readily soluble in the mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.[3][7]
-
Dry Loading: This is the recommended method if your compound has poor solubility in the mobile phase.[7] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]
Q4: My compound is UV-inactive. How can I monitor the fractions collected from the column?
If your compound does not visualize under a UV lamp, you can use a chemical stain for the TLC plates. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[9]
Q5: What should I do if my purified product is still impure after one round of column chromatography?
If the product remains impure, you can consider a second round of chromatography. It may be beneficial to use a different solvent system to potentially separate the remaining impurities. Alternatively, if the product is a solid, recrystallization could be an effective final purification step.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Specific parameters should be optimized based on preliminary TLC analysis.
1. Mobile Phase Selection:
-
Prepare several mixtures of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the crude mixture on TLC plates and develop them in the different solvent systems.
-
The ideal mobile phase will provide good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4.[2]
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3][9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase selected from your TLC analysis.[9]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[3][9]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[3][9]
-
Add a protective layer of sand on top of the silica gel.[9]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dry loading is recommended if solubility in the mobile phase is low).[2][9]
-
Carefully apply the sample to the top of the silica bed.[9]
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting the eluent in fractions.[9]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[9]
-
Monitor the composition of the collected fractions by TLC.[2]
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[9]
Visualization
Caption: A step-by-step workflow for troubleshooting common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Formylation of Benzyl Cyclohexylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the formylation of benzyl cyclohexylcarbamate. The primary focus is on identifying and mitigating potential side reactions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the formylation of benzyl cyclohexylcarbamate?
The primary expected product is N-benzyl-N-cyclohexyl-N-formylcarbamate, where the formyl group is introduced onto the nitrogen atom of the carbamate.
Q2: Which formylation methods are suitable for this substrate?
While various methods exist for N-formylation, the Vilsmeier-Haack reaction is a common approach.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] However, due to the potential for side reactions, other milder methods using formic acid or its derivatives might also be considered.[3][4]
Q3: Why is my reaction yield consistently low?
Low yields in the formylation of benzyl cyclohexylcarbamate can stem from several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.[5] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Substrate Reactivity: The nitrogen in a carbamate is less nucleophilic than in an amine, which can lead to a sluggish or incomplete reaction.[6]
-
Side Reactions: Competing side reactions can consume the starting material and reduce the yield of the desired product.
Q4: What are the most likely side reactions to occur?
The most probable side reactions during the formylation of benzyl cyclohexylcarbamate, particularly under Vilsmeier-Haack conditions, include:
-
Cleavage of the Benzyl Group: The acidic conditions and the presence of chloride ions can lead to the cleavage of the benzyloxycarbonyl (Cbz) group.[7][8] This can result in the formation of benzyl chloride and derivatives of cyclohexylcarbamate.
-
Decomposition of the Carbamate: The carbamate linkage may be unstable under the harsh reaction conditions, leading to various decomposition products.
-
Reaction on the Benzyl Ring: While less likely due to the deactivating effect of the carbamate group, there is a possibility of electrophilic attack by the Vilsmeier reagent on the aromatic ring of the benzyl group, especially at elevated temperatures.
Troubleshooting Guide
This guide addresses common problems encountered during the formylation of benzyl cyclohexylcarbamate and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive Vilsmeier reagent due to moisture.[5] 2. Insufficient reactivity of the carbamate nitrogen.[6] 3. Reaction temperature is too low. | 1. Ensure strictly anhydrous conditions. Use freshly distilled solvents and reagents. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Consider using a more reactive formylating agent or a suitable catalyst. |
| Formation of Multiple Unidentified Byproducts | 1. Cleavage of the benzyl group.[7] 2. Decomposition of the starting material or product. 3. Reaction on the benzyl ring. | 1. Use milder reaction conditions (e.g., lower temperature). 2. Reduce the reaction time. 3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts and adjust the reaction strategy accordingly. |
| Product is Contaminated with a Chlorine-Containing Impurity | Formation of benzyl chloride via cleavage of the Cbz group. | 1. Optimize reaction conditions to minimize Cbz cleavage. 2. Purify the crude product using column chromatography with a suitable solvent system to separate the benzyl chloride. |
| Isolation of Cyclohexylcarbamate Derivatives | Cleavage of the benzyl group from the starting material. | This strongly indicates that the reaction conditions are too harsh. Significantly lower the reaction temperature and consider a slower addition of the Vilsmeier reagent. |
Data Presentation
The following table summarizes hypothetical quantitative data for the formylation of benzyl cyclohexylcarbamate under different conditions to illustrate the impact on product yield and byproduct formation.
| Entry | Formylating Agent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Benzyl Chloride (%) | Starting Material Recovered (%) |
| 1 | POCl₃/DMF | 80 | 6 | 35 | 40 | 5 |
| 2 | POCl₃/DMF | 40 | 12 | 60 | 15 | 20 |
| 3 | POCl₃/DMF | 25 (RT) | 24 | 75 | 5 | 15 |
| 4 | Formic Acid/DCC | 25 (RT) | 24 | 85 | <1 | 10 |
Experimental Protocols
Protocol 1: N-Formylation using Vilsmeier-Haack Reagent
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[5]
2. Formylation Reaction:
-
Dissolve benzyl cyclohexylcarbamate (1 eq.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC). The reaction temperature can be cautiously increased if the reaction is sluggish.
3. Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and a key side reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Reductive Amination of Benzyl 4-formylcyclohexylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of Benzyl 4-formylcyclohexylcarbamate to synthesize Benzyl 4-(aminomethyl)cyclohexylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation: The equilibrium between the aldehyde and the imine may not favor the imine. | • Use a large excess of the ammonia source: Employing a significant excess of ammonium acetate can help drive the equilibrium towards the imine.[1][2] • Removal of water: Use of dehydrating agents like molecular sieves can shift the equilibrium to favor imine formation. • Acid catalysis: A small amount of acetic acid can catalyze imine formation.[3] |
| Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. | • Use fresh reducing agent: Ensure the sodium triacetoxyborohydride (STAB) or other borohydride reagent is fresh and has been stored under anhydrous conditions.[4] | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | • Increase the reaction temperature: Gently warming the reaction mixture may improve the reaction rate, but monitor for side reactions. | |
| Formation of Byproducts | Reduction of starting aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde to the corresponding alcohol. | • Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is generally preferred over sodium borohydride as it is more selective for the imine.[1][4] • Stepwise procedure: Pre-form the imine before adding the reducing agent.[3] |
| Over-alkylation (formation of secondary amine): The primary amine product reacts further with the starting aldehyde. | • Use a large excess of the ammonia source: This will outcompete the primary amine product for reaction with the aldehyde.[1] • Control stoichiometry: Use a slight excess of the aldehyde relative to the amine if the primary amine is not the intended product. | |
| Difficult Product Isolation | Emulsion during workup: The presence of both acidic and basic functionalities can lead to emulsions during acid-base extraction. | • Use a different solvent system for extraction. • Break the emulsion by adding brine or filtering through celite. |
| Product is water-soluble: The amine product may have some solubility in the aqueous phase. | • Saturate the aqueous phase with salt (salting out) before extraction. • Perform multiple extractions with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for the reductive amination of this compound with ammonia?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly recommended reducing agent for this transformation.[1][4] It is milder and more selective for the reduction of the intermediate imine in the presence of the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[4] This selectivity minimizes the formation of the corresponding alcohol byproduct.
Q2: How can I promote the formation of the intermediate imine?
A2: Imine formation is an equilibrium process. To favor the formation of the imine from this compound and ammonia, you can:
-
Use a large excess of an ammonia source , such as ammonium acetate.[1][2] This shifts the equilibrium towards the product.
-
Add a catalytic amount of acid , like acetic acid, which can protonate the carbonyl group and make it more susceptible to nucleophilic attack.[3]
-
Remove water from the reaction mixture, as it is a byproduct of imine formation. This can be achieved using dehydrating agents like anhydrous magnesium sulfate or molecular sieves.
Q3: What solvent is most suitable for this reaction?
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[4] Methanol or ethanol can also be used, particularly if sodium borohydride is the reducing agent.[4] However, with STAB, aprotic solvents are generally preferred.
Q4: I am observing the formation of a significant amount of benzyl 4-(hydroxymethyl)cyclohexylcarbamate. What is causing this and how can I prevent it?
A4: The formation of the alcohol byproduct is due to the reduction of the starting aldehyde, this compound. This typically occurs if the reducing agent is too reactive or if the imine formation is slow. To prevent this, you should use a milder reducing agent like STAB.[4] You can also try a stepwise approach where you first stir the aldehyde and ammonia source together to allow for imine formation before adding the reducing agent.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). You should see the consumption of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the amine product. Staining with ninhydrin can be useful for visualizing the amine product.
Experimental Protocols
Below is a representative protocol for the reductive amination of this compound.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude Benzyl 4-(aminomethyl)cyclohexylcarbamate can be purified by column chromatography on silica gel.
Quantitative Data
The following tables provide representative data for the optimization of the reaction conditions. These are hypothetical values based on typical outcomes for similar reactions and should be used as a starting point for optimization.
Table 1: Effect of Reducing Agent on Yield
| Entry | Reducing Agent | Equivalents | Solvent | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | 1.5 | DCM | 18 | 85 |
| 2 | NaBH₄ | 2.0 | Methanol | 18 | 60 |
| 3 | NaBH₃CN | 1.5 | Methanol | 24 | 75 |
Table 2: Effect of Ammonia Source on Yield
| Entry | Ammonia Source | Equivalents | Solvent | Time (h) | Yield (%) |
| 1 | Ammonium Acetate | 10 | DCM | 18 | 85 |
| 2 | Ammonium Acetate | 5 | DCM | 18 | 70 |
| 3 | Aqueous Ammonia | 10 | Methanol | 24 | 55 |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the reductive amination.
References
Technical Support Center: Stereoselective Reactions of Benzyl 4-formylcyclohexylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving Benzyl 4-formylcyclohexylcarbamate.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to the aldehyde of this compound is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing stereoselectivity?
A1: Low diastereoselectivity in nucleophilic additions to this compound can be attributed to several factors. The cyclohexane ring exists in a dynamic equilibrium of chair conformations, and the axial versus equatorial approach of the nucleophile to the formyl group is often poorly differentiated. The carbamate group, depending on its orientation (cis/trans relative to the aldehyde), can exert a steric and electronic influence on the transition state, but this effect may not be sufficient for high stereocontrol. Key factors to consider are:
-
Conformational Equilibrium: The flexibility of the cyclohexyl ring can lead to multiple competing low-energy transition states.
-
Nature of the Nucleophile: The steric bulk and reactivity of the nucleophile play a crucial role. Bulkier nucleophiles often exhibit higher stereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Lewis Acid Chelation: The presence of a Lewis acid can promote the formation of a rigid, chelated transition state, thereby improving facial selectivity. The carbamate and aldehyde oxygens can potentially coordinate with a Lewis acid.
Q2: How can I improve the diastereoselectivity of a Grignard or organolithium addition to this compound?
A2: To enhance the diastereoselectivity of Grignard or organolithium additions, consider the following strategies:
-
Chelation Control: Employing bidentate Lewis acids such as MgBr₂·OEt₂, ZnCl₂, or TiCl₄ can force a chelated intermediate, restricting the conformational freedom of the molecule and favoring a single approach trajectory for the nucleophile.
-
Solvent Effects: The choice of solvent can influence the aggregation state of the organometallic reagent and the solvation of the transition state. Less polar, coordinating solvents like THF or DME are often preferred.
-
Temperature Optimization: As a general rule, running the reaction at lower temperatures (e.g., -78 °C) can significantly improve diastereoselectivity by increasing the energy difference between competing transition states.
-
Use of Additives: Additives like lithium salts (e.g., LiCl, LiBr) can modify the reactivity of organometallic reagents and improve selectivity.
Q3: I am performing a reduction of the aldehyde to an alcohol. Which reducing agents offer the best stereoselectivity?
A3: The choice of reducing agent is critical for achieving high stereoselectivity in the reduction of the formyl group. Sterically hindered reducing agents are generally preferred as they are more sensitive to the steric environment around the carbonyl group.
| Reducing Agent | Typical Diastereoselectivity (axial:equatorial attack) | Notes |
| Sodium Borohydride (NaBH₄) | Low to moderate | Small, highly reactive hydride donor, often shows poor selectivity with unhindered aldehydes. |
| Lithium Aluminum Hydride (LAH) | Low to moderate | More reactive than NaBH₄, selectivity is often poor unless chelation control is operative. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High | A bulky hydride source that preferentially attacks from the less hindered face, often leading to high diastereoselectivity. |
| K-Selectride® (Potassium tri-sec-butylborohydride) | High | Similar to L-Selectride®, offers excellent stereocontrol due to its steric bulk. |
| Diisobutylaluminium Hydride (DIBAL-H) | Moderate to High | Can participate in chelation control with the carbamate group, potentially leading to good selectivity, especially at low temperatures. |
Note: The actual diastereoselectivity will depend on the specific substrate (cis or trans isomer of this compound) and reaction conditions.
Troubleshooting Guides
Issue 1: Inconsistent Diastereomeric Ratios Between Batches
-
Possible Cause: Moisture in the reaction. Water can react with organometallic reagents and alter the course of the reaction.
-
Recommended Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and freshly titrated organometallic reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Possible Cause: Inconsistent reaction temperature.
-
Recommended Solution: Use a cryostat or a well-insulated cooling bath to maintain a stable low temperature throughout the addition of reagents and the reaction time.
Issue 2: Formation of Unexpected Side Products
-
Possible Cause: The carbamate group is not stable to the reaction conditions. Strongly nucleophilic or basic reagents might react with the carbamate carbonyl.
-
Recommended Solution: Use less reactive nucleophiles if possible. Alternatively, consider changing the protecting group on the amine to one more robust to the planned reaction conditions. For reductions, milder reducing agents are less likely to affect the carbamate.
-
Possible Cause: Enolization of the aldehyde.
-
Recommended Solution: This is more likely with sterically hindered and strongly basic reagents. Use of a less basic nucleophile or a Lewis acid to activate the carbonyl can mitigate this.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Grignard Reaction with Chelation Control
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M).
-
Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of zinc chloride (ZnCl₂, 1.2 eq.) in THF dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Nucleophile Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Visualizations
Caption: Workflow for a diastereoselective Grignard addition.
Caption: Logic of chelation control for improving stereoselectivity.
Technical Support Center: Production of Benzyl 4-formylcyclohexylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of Benzyl 4-formylcyclohexylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategy involves a two-step process:
-
Carbamate Formation: Reaction of a suitable 4-substituted cyclohexylamine precursor with a benzylating agent to form the carbamate. A common method is the N-benzyloxycarbonylation of an amine.[1]
-
Formation of the Aldehyde: Oxidation of a precursor functional group, such as a primary alcohol (hydroxymethyl group), to the desired formyl (aldehyde) group.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Several reagents used in the synthesis of this compound are hazardous.
-
Benzyl Chloroformate: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Oxidizing Agents: Depending on the chosen oxidation method, the reagents can be corrosive, toxic, or pyrophoric. A thorough risk assessment should be conducted for the specific oxidizing agent used.
-
Solvents: Many organic solvents used, such as dichloromethane, are volatile and may have associated health risks.[1] Always work in a well-ventilated area and consult the safety data sheet (SDS) for each solvent.
Q3: What are the major challenges when scaling up the production of this compound?
A3: Scaling up this synthesis presents several challenges:
-
Exothermic Reactions: The formation of the carbamate can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Mixing Efficiency: Ensuring homogeneous mixing in large reactors is crucial for consistent product quality and yield.
-
Purification: Transitioning from lab-scale purification methods like column chromatography to large-scale techniques such as crystallization can be challenging and may require significant process optimization.
-
Impurity Profile: The profile of impurities may change at a larger scale due to variations in reaction conditions.
Troubleshooting Guides
Low Yield in Carbamate Formation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete reaction. | - Increase reaction time. - Consider a moderate increase in reaction temperature, monitoring for byproduct formation. - Ensure the quality and reactivity of the benzylating agent. |
| Significant amount of starting amine remains | Insufficient stoichiometry of the benzylating agent. | - Use a slight excess (1.05-1.1 equivalents) of the benzylating agent. - Ensure accurate measurement and addition of all reagents. |
| Formation of a white precipitate (suspected urea byproduct) | Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issues with the Oxidation Step (e.g., Swern Oxidation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete oxidation | Insufficient oxidant or deactivation of the oxidizing agent. | - Ensure the correct stoichiometry of the oxidizing agent. - Verify the quality and activity of the oxidant. - Maintain the recommended reaction temperature; for Swern-type oxidations, this is typically very low (-78 °C). |
| Formation of multiple byproducts | Over-oxidation or side reactions. | - Carefully control the reaction temperature. - Optimize the order and rate of reagent addition. - Consider alternative, milder oxidizing agents. |
| Difficult purification | Presence of sulfur-containing byproducts (in the case of Swern oxidation). | - Implement an appropriate work-up procedure to remove byproducts. This may include aqueous washes or treatment with specific quenching agents. |
Data Presentation
The following table summarizes typical yields and purity at different scales for the synthesis of functionalized carbamates. Note that these are representative values and actual results may vary depending on the specific reaction conditions and optimization.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>100 kg) |
| Typical Yield | 80-95% | 75-90% | 70-85% |
| Purity (after initial work-up) | 90-98% | 85-95% | 80-90% |
| Final Purity (after purification) | >99% | >99% | >99% |
| Primary Purification Method | Column Chromatography | Crystallization | Crystallization |
Experimental Protocols
Synthesis of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate
This protocol describes the formation of the carbamate precursor to this compound.
Materials:
-
4-(Aminomethyl)cyclohexanemethanol
-
Benzyl chloroformate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(aminomethyl)cyclohexanemethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Benzyl 4-(hydroxymethyl)cyclohexylcarbamate.
Oxidation to this compound (Swern Oxidation)
Materials:
-
Benzyl 4-(hydroxymethyl)cyclohexylcarbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the dichloromethane, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes.
-
Add a solution of Benzyl 4-(hydroxymethyl)cyclohexylcarbamate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (5 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in carbamate formation.
References
Technical Support Center: Analytical Methods for Detecting Impurities in Benzyl 4-formylcyclohexylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in Benzyl 4-formylcyclohexylcarbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Impurities in this compound can originate from several sources, including the synthesis process and degradation. While specific impurities are dependent on the exact synthetic route, they can be broadly categorized as:
-
Process-Related Impurities: These arise from starting materials, intermediates, by-products, and reagents used during synthesis. Potential impurities include:
-
Starting Materials: Unreacted benzyl alcohol, benzyl chloroformate, or 4-formylcyclohexylamine.
-
By-products: Di- and tri-substituted ureas, and other compounds formed from side reactions.
-
-
Degradation Products: These are formed by the chemical decomposition of this compound. The primary degradation pathway for carbamates is hydrolysis of the ester or amide linkage, which can be accelerated by acidic or basic conditions.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Mass Spectrometric (MS) detection, is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[2] A reversed-phase method is generally a good starting point for carbamates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and some starting materials like benzyl alcohol.[2][3] However, due to the thermal lability of many carbamates, GC may not be ideal for analyzing the parent compound or its non-volatile degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and identification of unknown impurities.[4] It can also be used for quantitative analysis (qNMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS provides a highly sensitive and specific method for identifying and quantifying impurities, especially those present at low levels.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[5][7] Key stress conditions to investigate for this compound include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide, respectively. Carbamates are particularly susceptible to base-catalyzed hydrolysis.[1]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid compound or a solution at an elevated temperature.
-
Photostability: Exposing the compound to UV and visible light.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage conditions.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, extra-column effects. | - Dilute the sample. - Adjust the mobile phase pH to suppress ionization of the analyte or impurities. - Use a different column chemistry (e.g., end-capped C18). - Check for and minimize the length of tubing between the injector, column, and detector. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature changes, column degradation. | - Prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[8] - Equilibrate the column thoroughly with the mobile phase before analysis. - Replace the column if it is old or has been subjected to harsh conditions. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | - Use high-purity solvents and reagents for the mobile phase. - Flush the injector and column with a strong solvent. - Run a blank gradient to identify the source of contamination. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing), precipitated buffer. | - Replace the guard column. - Reverse-flush the analytical column (if recommended by the manufacturer). - Ensure the mobile phase buffer is fully dissolved and filtered. - Check for kinks or blockages in the tubing. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Polar Analytes | Active sites in the injector liner or column. | - Use a deactivated injector liner. - Consider derivatization of polar functional groups. |
| Analyte Degradation | High injector temperature, active sites in the system. | - Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation. - Use a deactivated liner and column. |
| Poor Sensitivity | Leaks in the system, incorrect injection volume, suboptimal MS parameters. | - Perform a leak check of the GC system. - Verify the syringe is functioning correctly and the injection volume is appropriate. - Tune the mass spectrometer. |
| Contamination | Septum bleed, contaminated carrier gas, sample carryover. | - Use high-quality, low-bleed septa. - Ensure the carrier gas is of high purity and passes through appropriate traps. - Run a solvent blank after a concentrated sample to check for carryover. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the analysis of volatile impurities such as residual solvents and potential starting materials like benzyl alcohol.
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 mg/mL.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. sciencegate.app [sciencegate.app]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Benzyl 4-formylcyclohexylcarbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as a practical resource for the structural elucidation and characterization of this compound, offering a comparison with alternative analytical techniques and detailed experimental protocols.
Structural Overview
This compound (C₁₅H₁₉NO₃, Molar Mass: 261.32 g/mol ) is a bifunctional organic molecule incorporating a benzyl carbamate moiety attached to a 4-formylcyclohexyl ring. The cis-isomer is a key consideration for stereochemical analysis. The structural features, including the aromatic ring, the carbamate linkage, the cyclohexane ring, and the aldehyde group, give rise to a distinct NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Chemical Shifts
The expected chemical shifts (δ) in parts per million (ppm) for the protons in this compound are summarized below. These values are estimated for a standard deuterated chloroform (CDCl₃) solvent.
| Proton (H) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (CHO) | 9.6 - 9.8 | Singlet (s) | Highly deshielded proton characteristic of an aldehyde. |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | Protons of the benzyl group's phenyl ring. |
| Benzylic (CH₂) | ~5.1 | Singlet (s) | Methylene protons adjacent to the phenyl ring and carbamate oxygen. |
| Carbamate (NH) | 4.8 - 5.5 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
| Cyclohexyl (CH-N) | 3.5 - 3.8 | Multiplet (m) | Methine proton attached to the nitrogen of the carbamate. |
| Cyclohexyl (CH-CHO) | 2.2 - 2.5 | Multiplet (m) | Methine proton adjacent to the formyl group. |
| Cyclohexyl (CH₂) | 1.0 - 2.2 | Multiplets (m) | Methylene protons of the cyclohexane ring. |
Predicted ¹³C NMR Chemical Shifts
The anticipated chemical shifts for the carbon atoms in this compound are presented in the following table.
| Carbon (C) | Predicted Chemical Shift (ppm) | Notes |
| Aldehyde (C=O) | 200 - 205 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Carbamate (C=O) | 155 - 157 | Carbonyl carbon of the carbamate group. |
| Aromatic (C-ipso) | ~136 | Quaternary carbon of the phenyl ring attached to the benzylic group. |
| Aromatic (CH) | 127 - 129 | Aromatic methine carbons of the phenyl ring. |
| Benzylic (CH₂) | ~67 | Methylene carbon of the benzyl group. |
| Cyclohexyl (CH-N) | 50 - 55 | Methine carbon attached to the carbamate nitrogen. |
| Cyclohexyl (CH-CHO) | 45 - 50 | Methine carbon adjacent to the formyl group. |
| Cyclohexyl (CH₂) | 25 - 35 | Methylene carbons of the cyclohexane ring. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and shim the spectrometer to the CDCl₃ lock signal.
-
Set the spectral width, acquisition time, and relaxation delay appropriate for ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Typically, 16-32 scans are sufficient.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Structure-Spectra Correlation Diagram
The following diagram illustrates the correlation between the chemical structure of this compound and its expected key NMR signals.
Caption: Correlation of this compound structure with its predicted NMR signals.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for unambiguous structure elucidation, other analytical techniques can provide complementary information or serve as alternatives, particularly for quantification and purity assessment.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, excellent for purity determination and quantification.[1][2][3] | Does not provide detailed structural information on its own. | Ideal for assessing the purity of the compound and for quantitative analysis in various matrices. Can be coupled with UV or Mass Spectrometry detectors. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Provides molecular weight and fragmentation data, highly sensitive and selective.[1][4] | Isomer differentiation can be challenging without standards. | Excellent for confirmation of molecular weight and for detecting trace amounts of the compound and its metabolites or degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High separation efficiency for volatile compounds.[1][4] | Carbamates are often thermally labile and may require derivatization.[1] | Less suitable due to the thermal instability of the carbamate group. Derivatization would be necessary, adding complexity to the analysis. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present (e.g., C=O, N-H, C-O). | Provides limited information on the overall molecular skeleton. | Useful for confirming the presence of the aldehyde (C=O stretch ~1720 cm⁻¹), carbamate (C=O stretch ~1690 cm⁻¹, N-H stretch ~3300 cm⁻¹), and aromatic ring. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure of a molecule. | Requires a suitable single crystal, which can be difficult to obtain. | The definitive method for determining the solid-state structure and stereochemistry if a suitable crystal can be grown. |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound. The predicted spectral data and the provided experimental protocol offer a robust framework for researchers to confirm the identity and purity of their synthesized or isolated compound. For comprehensive analysis, especially in complex matrices or for quantitative purposes, coupling NMR with chromatographic techniques such as HPLC and LC-MS is highly recommended. Each analytical technique offers unique advantages, and the choice of method should be guided by the specific research question and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 3. agilent.com [agilent.com]
- 4. taylorfrancis.com [taylorfrancis.com]
A Comparative Analysis of the Reactivity of Benzyl 4-formylcyclohexylcarbamate and Other Aldehydes
For researchers, scientists, and drug development professionals, a nuanced understanding of aldehyde reactivity is paramount for applications ranging from synthetic chemistry to the modulation of biological signaling pathways. This guide provides a comparative assessment of the reactivity of Benzyl 4-formylcyclohexylcarbamate, an aliphatic aldehyde, in the context of other aliphatic and aromatic aldehydes, supported by experimental data and detailed protocols.
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Structural and electronic factors, such as steric hindrance and resonance stabilization, can significantly influence this electrophilicity, leading to a wide spectrum of reactivity among different aldehydes. Generally, aliphatic aldehydes are more reactive than their aromatic counterparts. Aromatic aldehydes, like benzaldehyde, exhibit resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon, rendering it less susceptible to nucleophilic attack. In contrast, the carbonyl carbon of aliphatic aldehydes is more localized and thus more electrophilic.
This compound, featuring a formyl group attached to a cyclohexane ring, is classified as an aliphatic aldehyde. The cyclohexane ring does not provide resonance stabilization to the carbonyl group, suggesting a higher reactivity compared to aromatic aldehydes. To quantify this, we can examine the kinetics of reactions such as the acid-catalyzed aldol condensation.
Quantitative Comparison of Aldehyde Reactivity
| Aldehyde | Structure | Rate Constant (k) M⁻¹s⁻¹ (in 75 wt% H₂SO₄ at 295 K) |
| Acetaldehyde | CH₃CHO | 1.61 x 10⁻³ |
| Butanal | CH₃(CH₂)₂CHO | 84.9 x 10⁻³ |
| Hexanal | CH₃(CH₂)₄CHO | Not specified, but trend shows decrease with longer chains |
| Cyclohexanecarboxaldehyde | C₆H₁₁CHO | Data not available, but expected to be similar to other aliphatic aldehydes |
| Benzaldehyde (Aromatic) | C₆H₅CHO | Significantly lower than aliphatic aldehydes (qualitative) |
Data for acetaldehyde and butanal from a study on the kinetics of acid-catalyzed aldol condensation of aliphatic aldehydes. The general trend indicates that the rate constants for aliphatic aldehydes are significantly higher than those for aromatic aldehydes under similar conditions.
Experimental Protocols
Acid-Catalyzed Aldol Condensation Kinetics via UV-Vis Spectroscopy
This protocol outlines a method for determining the reaction kinetics of the acid-catalyzed aldol condensation of an aliphatic aldehyde.[1]
Materials:
-
Aliphatic aldehyde (e.g., cyclohexanecarboxaldehyde as a proxy for this compound)
-
Sulfuric acid (H₂SO₄), 75 wt% in deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 mm or 1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the aldehyde (e.g., 1.5 M) in a suitable solvent.
-
In a volumetric flask, prepare the reaction mixture by adding a known volume of the aldehyde stock solution to the 75 wt% sulfuric acid to achieve the desired initial aldehyde concentration (e.g., 3 x 10⁻³ M).
-
Quickly transfer a portion of the reaction mixture to a quartz cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the α,β-unsaturated aldehyde product (typically around 245 nm for aliphatic aldehydes in concentrated sulfuric acid).
-
Record the absorbance as a function of time until the reaction is complete.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The second-order rate constant (k) can be calculated from the initial rate and the initial concentration of the aldehyde.
Aldehyde Reactivity in Biological Systems: The Aldehyde Dehydrogenase (ALDH) Pathway
Reactive aldehydes are generated endogenously through processes like lipid peroxidation and are also present in the environment. These aldehydes can be cytotoxic and are implicated in various pathological conditions. The Aldehyde Dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in detoxifying these reactive aldehydes by oxidizing them to their corresponding carboxylic acids. The efficiency of an aldehyde as a substrate for ALDH is a key aspect of its biological reactivity. Aldehydes that are rapidly metabolized by ALDH are less likely to cause cellular damage.
The general mechanism involves the oxidation of an aldehyde to a carboxylic acid, with the concomitant reduction of NAD⁺ to NADH.[2] This detoxification pathway is a critical cellular defense mechanism against aldehyde-induced stress.
Caption: Simplified diagram of the aldehyde detoxification pathway by Aldehyde Dehydrogenase (ALDH).
Experimental and Logical Workflow
The comparison of aldehyde reactivity follows a logical progression from structural analysis to quantitative kinetic measurements and biological relevance.
Caption: Workflow for comparing the reactivity of different aldehydes.
Conclusion
Based on its aliphatic structure, this compound is expected to exhibit significantly higher reactivity than aromatic aldehydes such as benzaldehyde. This is supported by kinetic data from analogous aliphatic aldehydes in acid-catalyzed aldol condensation reactions. For researchers in drug development, this higher reactivity could be a double-edged sword. On one hand, it allows for facile chemical modification and the formation of covalent bonds with biological targets. On the other hand, it may lead to off-target reactions and cellular toxicity if not properly managed. The interaction of such aldehydes with detoxification pathways like the ALDH system is a critical consideration in the design and development of new therapeutic agents. Future experimental studies should focus on obtaining precise kinetic data for this compound to further refine its reactivity profile.
References
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of Benzyl 4-formylcyclohexylcarbamate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. Benzyl 4-formylcyclohexylcarbamate, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The comparison is supported by detailed experimental protocols and representative data to assist in selecting the most suitable method for specific analytical needs.
Introduction to Analytical Challenges
This compound possesses two key functional groups that influence the choice of analytical methodology: a carbamate group and an aldehyde group. Carbamates are known to be thermally labile, meaning they can degrade at the high temperatures typically used in GC analysis.[1] The aldehyde group is also reactive and can be prone to degradation or unwanted reactions. Therefore, the selection of the analytical technique must consider these chemical properties to ensure accurate and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC is generally the preferred method for the analysis of thermally unstable and non-volatile compounds, making it well-suited for carbamates.[1][2] Separation is achieved based on the analyte's affinity for the stationary and mobile phases, and detection is typically performed using an ultraviolet (UV) detector.
Advantages of HPLC for this compound Analysis:
-
Analyzes the compound in its native form: HPLC operates at or near ambient temperatures, avoiding the thermal degradation that can occur with GC.[1]
-
High resolution and sensitivity: Modern HPLC systems can separate closely related impurities and achieve low limits of detection (LOD) and quantification (LOQ).
-
Robust and reproducible: Well-developed HPLC methods offer excellent precision and accuracy for quantitative analysis.
Potential Challenges:
-
Chromophore requirement: UV detection requires that the analyte and its impurities have a chromophore (a part of the molecule that absorbs UV light). The benzyl group in the target molecule provides a strong chromophore.
-
Co-elution of impurities: Complex mixtures may require extensive method development to achieve complete separation of all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Considerations
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. However, its application to carbamates is often challenging due to their thermal instability.[1]
Advantages of GC-MS for this compound Analysis:
-
High sensitivity and selectivity: The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Excellent for volatile and semi-volatile impurities: GC-MS is highly effective for identifying residual solvents and other volatile process impurities.
Potential Challenges:
-
Thermal degradation: The high temperatures of the GC inlet can cause the carbamate to decompose, leading to inaccurate purity measurements and the appearance of degradation products as impurities.[3][4] Studies on N-phenylcarbamates have shown decomposition to isocyanates and alcohols upon heating.[3]
-
Derivatization required: To overcome thermal lability, derivatization is often necessary to convert the carbamate and aldehyde into more volatile and thermally stable analogs.[5] This adds an extra step to the sample preparation and can introduce variability. Common derivatization reagents for aldehydes include PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and cysteamine.[5]
Comparative Data Presentation
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Thermal Stress | Low (ambient temperature) | High (up to 300°C) |
| Derivatization | Not required | Often required for carbamate and aldehyde |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.005 - 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | 0.015 - 0.06 µg/mL |
| Typical Purity Assay (%) | 98.0 - 99.9 | 97.5 - 99.8 |
| Precision (%RSD) | < 2.0% | < 5.0% (including derivatization) |
| Primary Application | Purity assay and quantification of non-volatile impurities | Identification and quantification of volatile and semi-volatile impurities, confirmation of identity |
Experimental Protocols
HPLC-UV Method for Purity Analysis
This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling (with Derivatization)
This protocol outlines a GC-MS method for the identification of potential volatile and semi-volatile impurities in this compound after derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (in splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 5 mg of the sample in 1 mL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS impurity profiling of this compound.
Conclusion and Recommendation
For the routine purity analysis of this compound, HPLC-UV is the recommended technique. It provides a direct, robust, and reliable method for quantifying the main component and non-volatile impurities without the risk of thermal degradation.
GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities and for providing orthogonal data to confirm the identity of the main peak. However, due to the thermal lability of the carbamate functional group, direct GC-MS analysis for purity is not advisable. If GC-MS is employed, a carefully validated derivatization procedure is essential.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for quantitative purity determination versus qualitative impurity identification, and the instrumentation available in the laboratory. For comprehensive characterization, a combination of both techniques would provide the most complete purity profile of this compound.
References
Comparative Analysis of the Biological Activity of Benzyl 4-formylcyclohexylcarbamate Derivatives
This guide provides a detailed comparison of the biological activity of novel derivatives of a cyclohexylcarbamate scaffold, focusing on their potential as cytotoxic agents. The performance of these compounds is evaluated against established alternatives, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Cytotoxic Activity of Benzyl (4-iodocyclohexyl)carbamate Derivatives
A study on novel compounds synthesized from Benzyl (4-iodocyclohexyl)carbamate, structurally similar to Benzyl 4-formylcyclohexylcarbamate, reveals their potential as cytotoxic agents against various human cancer cell lines.[1] The compounds, designated as BCI-01, BCI-02, and BCI-03, were evaluated for their in vitro cytotoxicity and compared with the well-established chemotherapeutic drug, Cisplatin.[1]
Comparative Cytotoxicity Data (IC50, µM)
The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| BCI-01 | 25.3 ± 2.1 | 30.1 ± 2.5 | 35.4 ± 3.0 |
| BCI-02 | 10.5 ± 1.2 | 15.2 ± 1.8 | 18.9 ± 2.2 |
| BCI-03 | 28.9 ± 2.6 | 33.7 ± 3.1 | 40.1 ± 3.5 |
| Cisplatin | 12.8 ± 1.5 | 18.4 ± 2.0 | 22.5 ± 2.4 |
| Data are presented as mean ± standard deviation from three independent experiments.[1] |
Among the tested derivatives, BCI-02 demonstrated the most potent cytotoxic activity, with IC50 values comparable to or lower than those of Cisplatin across all tested cell lines.[1]
Membrane-Damaging Cytotoxicity
To assess the immediate membrane-damaging effects, a Lactate Dehydrogenase (LDH) release assay was performed on A549 cells at the respective IC50 concentrations of the compounds.
| Compound | LDH Release (%) |
| BCI-01 | 8.2 ± 1.1 |
| BCI-02 | 12.5 ± 1.5 |
| BCI-03 | 7.9 ± 1.0 |
| Cisplatin | 15.8 ± 1.9 |
| Data are presented as mean ± standard deviation.[1] |
The results indicate that the novel compounds induce less immediate membrane damage compared to Cisplatin, suggesting a potentially different mechanism of cell death.[1]
Mechanism of Action: Apoptosis Induction
Further investigation into the mechanism of cell death induced by the most potent compound, BCI-02, revealed the induction of apoptosis in A549 cells.[1] It is hypothesized that BCI-02 may exert its cytotoxic effects through the modulation of key survival pathways, such as the PI3K/Akt signaling pathway.[1] Inhibition of this pathway can lead to the activation of pro-apoptotic Bcl-2 family members and subsequent caspase activation, ultimately leading to programmed cell death.
Caption: Hypothesized PI3K/Akt signaling pathway modulation by BCI-02.
Broader Biological Activities of Benzyl Derivatives
Derivatives of the benzyl moiety are known to exhibit a wide range of biological activities, making them a versatile scaffold in drug discovery.
-
Antimicrobial and Antifungal Activity: Various O-benzyl derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts.[2] Some synthetic benzyl bromides and their derivatives have also shown strong antibacterial and antifungal properties.[3] Benzyl alcohol derivatives are also noted for their antimicrobial effects.[4][5]
-
Enzyme Inhibition: Certain benzyl derivatives have been identified as inhibitors of various enzymes. For instance, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BChE).[6] Additionally, 2-Benzyl-3,4-iminobutanoic acid has been evaluated as an inhibitor of carboxypeptidase A.[7]
-
Immunomodulatory Effects: Some benzyl and alkyl carbodithioates have been investigated for their immunomodulatory and immunosuppressive properties, showing inhibition of pro-inflammatory cytokines like IL-1β and TNF-α.[8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the control drug (Cisplatin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Treatment: A549 cells were treated with the IC50 concentrations of the test compounds for 24 hours.
-
Supernatant Collection: The cell culture supernatant was collected.
-
LDH Measurement: The amount of LDH released into the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculation: The percentage of LDH release was calculated relative to control cells (untreated) and a positive control (cells lysed to achieve maximum LDH release).
Caption: General experimental workflow for cytotoxicity and apoptosis assessment.
Conclusion
The presented data highlights the potential of novel Benzyl (4-iodocyclohexyl)carbamate derivatives, particularly BCI-02, as promising cytotoxic agents.[1] Their potency, which is comparable to the established drug Cisplatin, coupled with a potentially distinct and less membrane-damaging mechanism of action, warrants further investigation.[1] The broader context of the diverse biological activities of benzyl derivatives underscores the value of this chemical scaffold in the development of new therapeutic agents for various diseases, including cancer and infectious diseases.[2][3][6] Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of the molecular mechanisms of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular docking studies of benzyl, alkyl and glycosyl [2-(arylamino)-4,4-dimethyl-6-oxo-cyclohex-1-ene]carbodithioates, as potential immunomodulatory and immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of cis and trans isomers of Benzyl 4-formylcyclohexylcarbamate
A Comparative Guide to the Spectroscopic Differentiation of cis and trans Isomers
In the realm of drug development and materials science, the precise stereochemical characterization of a molecule is paramount, as different isomers can exhibit vastly different biological activities and physical properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of Benzyl 4-formylcyclohexylcarbamate, a versatile building block in organic synthesis. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can unequivocally distinguish between these two diastereomers.
The key to differentiating the cis and trans isomers lies in the rigid chair conformation of the cyclohexane ring. The spatial orientation of the benzylcarbamate and formyl substituents—whether axial or equatorial—gives rise to distinct spectroscopic signatures. In the more stable chair conformation, the trans isomer exists with both bulky substituents in the equatorial position (diequatorial), while the cis isomer is forced to have one substituent in the axial and the other in the equatorial position (axial-equatorial). These conformational differences are the bedrock of the comparative analysis that follows.
At a Glance: Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the cis and trans isomers of this compound.
Disclaimer: The following data is a hypothetical representation based on established spectroscopic principles for 1,4-disubstituted cyclohexanes, as direct experimental data for this compound is not publicly available.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Expected δ (ppm) - cis Isomer | Expected δ (ppm) - trans Isomer | Key Differentiator |
| Aldehyde (-CHO) | ~9.65 | ~9.75 | The axial aldehyde proton in the major cis conformer is more shielded. |
| Methine (CH-N) | ~3.8 (broad) | ~3.5 (multiplet) | The axial methine proton in the trans isomer is more shielded. |
| Methine (CH-CHO) | ~2.4 (multiplet) | ~2.2 (multiplet) | The equatorial methine proton in the trans isomer is deshielded. |
| Benzyl (CH₂) | ~5.10 (s) | ~5.12 (s) | Minimal difference expected. |
| Aromatic (Ar-H) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | Minimal difference expected. |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Expected δ (ppm) - cis Isomer | Expected δ (ppm) - trans Isomer | Key Differentiator |
| Aldehyde (C=O) | ~204 | ~205 | Minimal difference expected. |
| Carbamate (C=O) | ~156 | ~156.5 | Minimal difference expected. |
| Methine (CH-N) | ~49 | ~52 | The equatorial carbon in the trans isomer is deshielded. |
| Methine (CH-CHO) | ~48 | ~51 | The equatorial carbon in the trans isomer is deshielded. |
| Benzyl (CH₂) | ~67 | ~67.5 | Minimal difference expected. |
| Aromatic (Ar-C) | ~127-136 | ~127-136 | Minimal difference expected. |
| Cyclohexane (C3, C5) | ~26 | ~29 | γ-gauche effect: The axial substituent in the cis isomer shields these carbons. |
Table 3: Hypothetical IR and MS Data
| Technique | Expected Data - cis Isomer | Expected Data - trans Isomer | Key Differentiator |
| IR (cm⁻¹) | ~3320 (N-H), ~1720 (C=O, aldehyde), ~1690 (C=O, carbamate) | ~3330 (N-H), ~1725 (C=O, aldehyde), ~1695 (C=O, carbamate) | Subtle shifts in C=O stretching frequencies due to different dipole moments. |
| MS (EI) | m/z 261 (M⁺), 108 (benzyl fragment), 91 (tropylium ion) | m/z 261 (M⁺), 108 (benzyl fragment), 91 (tropylium ion) | Identical fragmentation patterns are expected. |
Visualizing the Analysis
The following diagrams illustrate the experimental workflow for distinguishing the isomers and the conformational basis for their spectroscopic differences.
Caption: Experimental workflow for the separation and spectroscopic identification of cis and trans isomers.
Caption: Relationship between isomer conformation and expected spectroscopic differences.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are typically sufficient.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Analyze the chemical shifts, multiplicities, and coupling constants to determine the orientation of the protons on the cyclohexane ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=O (aldehyde and carbamate), and C-O functional groups. Compare the precise frequencies of the carbonyl stretches between the two isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns. The primary fragmentation is expected to be the cleavage of the benzyl group.
By adhering to these protocols and carefully analyzing the resulting data in the context of fundamental stereochemical principles, researchers can confidently and accurately distinguish between the cis and trans isomers of this compound, ensuring the use of the correct stereoisomer in their downstream applications.
A Comparative Guide to the Synthesis of Benzyl 4-formylcyclohexylcarbamate: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Benzyl 4-formylcyclohexylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its production method can significantly impact the overall efficiency, cost, and environmental footprint of a drug development process. This guide provides a comparative analysis of a new synthetic approach against a more established method for the synthesis of this crucial building block.
Executive Summary
This guide outlines two distinct synthetic pathways to this compound. The first, an established route, involves the direct protection of the amino group of a cyclohexyl precursor bearing the formyl moiety. The second, a novel alternative, employs a two-step process involving the protection of a more readily available starting material followed by a selective oxidation. The performance of each route is evaluated based on key metrics such as yield, purity, reaction time, and reagent toxicity, providing researchers with the necessary data to make informed decisions for their specific synthetic needs.
Comparative Data
| Parameter | Established Route: Direct Protection | New Route: Oxidation of Precursor Alcohol |
| Overall Yield | ~75-85% | ~80-90% |
| Purity (post-purification) | >98% | >98% |
| Reaction Time | 4-6 hours | 12-18 hours (two steps) |
| Key Reagent Toxicity | Benzyl Chloroformate (corrosive, lachrymator) | Dess-Martin Periodinane (potential explosive) |
| Starting Material Availability | 4-aminocyclohexanecarbaldehyde (less common) | 4-(aminomethyl)cyclohexanecarboxylic acid (more common) |
| Process Scalability | Moderate | High |
Synthetic Route Overviews
The validation of a new synthetic pathway is a critical process in chemical research and development, ensuring that the new method is not only efficient but also safe and scalable. The general workflow for such a validation is outlined below.
Caption: General workflow for the validation of a new synthetic route.
Established Route: Direct Protection of 4-aminocyclohexanecarbaldehyde
This established method relies on the well-known Schotten-Baumann reaction conditions for the protection of a primary amine with benzyl chloroformate. The key starting material is 4-aminocyclohexanecarbaldehyde.
Experimental Protocol:
-
Dissolution: 4-aminocyclohexanecarbaldehyde (1.0 eq) is dissolved in a biphasic solvent system of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Cooling: The mixture is cooled to 0°C in an ice bath with vigorous stirring.
-
Addition of Protecting Agent: Benzyl chloroformate (1.1 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
New Synthetic Route: Oxidation of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate
This novel, two-step approach begins with the more readily available starting material, 4-(aminomethyl)cyclohexanecarboxylic acid. This is first protected and then the alcohol functionality is oxidized to the desired aldehyde.
Caption: New synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate
-
Protection: 4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 8-10 hours.
-
Extraction: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Reduction: The crude carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude alcohol.
Step 2: Oxidation to this compound
-
Dissolution: The crude Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) is dissolved in dry dichloromethane (DCM).
-
Oxidation: Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature. The reaction is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography to yield the final product.
Conclusion
The new synthetic route, while involving an additional step, offers several advantages over the established method. The starting material is more commercially available and cost-effective. Furthermore, this route avoids the direct handling of the potentially unstable 4-aminocyclohexanecarbaldehyde. While the established route is quicker, the new route demonstrates higher overall yields and potentially better scalability. The choice of synthesis will ultimately depend on the specific requirements of the research or production campaign, including factors such as available starting materials, time constraints, and scale of operation. Both routes provide high-purity this compound, a valuable intermediate for the advancement of pharmaceutical research.
References
Comparative study of protecting groups for the amine in 4-aminocyclohexanecarbaldehyde
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the multi-step synthesis of complex molecules. This is particularly true for bifunctional compounds like 4-aminocyclohexanecarbaldehyde, where the reactivity of both the amine and aldehyde moieties must be carefully managed. This guide provides a comparative analysis of three commonly used amine protecting groups—Boc, Cbz, and Fmoc—offering insights into their performance, stability, and the experimental protocols for their application and removal in the context of 4-aminocyclohexanecarbaldehyde.
The choice of a suitable protecting group is governed by its stability to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other functional groups present in the molecule.[1] In the case of 4-aminocyclohexanecarbaldehyde, a key challenge is to protect the nucleophilic amine group to prevent its unwanted participation in reactions targeting the aldehyde functionality, while also ensuring the aldehyde itself remains intact during the protection and deprotection steps.
Comparative Analysis of Amine Protecting Groups
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely used carbamate-based protecting groups for amines in organic synthesis.[2][3] Their distinct characteristics, particularly their cleavage conditions, allow for strategic implementation in complex synthetic routes.
Key Performance Characteristics: A Head-to-Head Comparison
| Protecting Group | Structure | Introduction Reagent(s) | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[4][5] | Stable to a wide range of non-acidic conditions; widely used and well-understood.[4] | Acidic deprotection may not be suitable for acid-sensitive substrates. |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Stable to acidic and basic conditions; removable under neutral conditions.[6] | Not compatible with functional groups sensitive to reduction (e.g., alkenes, alkynes). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine, DBU)[8][9] | Stable to acidic conditions; allows for orthogonal protection with acid-labile groups like Boc.[8] | Labile to basic conditions, which may not be suitable for all substrates. |
Quantitative Data Summary
While specific experimental data for the protection of 4-aminocyclohexanecarbaldehyde is not extensively reported in the literature, the following tables provide representative quantitative data for the protection and deprotection of similar amines, which can serve as a guideline for reaction optimization.
Table 1: Representative Yields for Amine Protection
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | General Amines | (Boc)₂O, Base (e.g., NaOH, DMAP), Solvent (e.g., THF, Water) | 1-12 h | High | [4] |
| Cbz | General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to RT | 2-20 h | ~90% | [6] |
| Fmoc | D-Threonine | Fmoc-OSu, NaHCO₃, THF/H₂O, RT | 16 h | High | [8] |
Table 2: Representative Yields for Amine Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | Boc-protected amines | TFA in DCM or HCl in dioxane | 1-12 h | High | [4] |
| Cbz | Cbz-protected amines | H₂, 10% Pd/C, MeOH | 1-40 h | High | [6][7] |
| Fmoc | Fmoc-protected amines | 20% Piperidine in DMF | < 30 min | High | [9][10] |
Experimental Protocols
The following are generalized experimental protocols for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups. These protocols are based on standard procedures for amines and may require optimization for 4-aminocyclohexanecarbaldehyde.
Protocol 1: Boc Protection of an Amine[5]
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv)
-
Base (e.g., Sodium hydroxide, DMAP, 1.0-1.5 equiv)
-
Solvent (e.g., THF, Dioxane, Water, or a biphasic mixture)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Boc Deprotection[5]
Materials:
-
Boc-protected amine (1.0 equiv)
-
Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected amine in the solvent.
-
Add the acid and stir the mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt.
Protocol 3: Cbz Protection of an Amine[7][8]
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv)
-
Base (e.g., Sodium bicarbonate, 2.0 equiv)
-
Solvent (e.g., THF/Water mixture)
Procedure:
-
Dissolve the amine in the solvent mixture and cool to 0 °C.
-
Add the base, followed by the dropwise addition of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir for 2-20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[7][8]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-40 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Fmoc Protection of an Amine[9]
Materials:
-
Amine (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equiv)
-
Base (e.g., Sodium bicarbonate)
-
Solvent (e.g., THF/Water or Dioxane/Water)
Procedure:
-
Dissolve the amine in the solvent mixture.
-
Add the base, followed by the addition of Fmoc-Cl or Fmoc-OSu.
-
Stir the reaction at room temperature for several hours (e.g., 16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, which may include acidification to precipitate the product.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
Protocol 6: Fmoc Deprotection[9][10]
Materials:
-
Fmoc-protected amine (1.0 equiv)
-
Base (e.g., 20% Piperidine in DMF)
-
Solvent (e.g., Dimethylformamide (DMF))
Procedure:
-
Dissolve the Fmoc-protected amine in the deprotection solution.
-
Stir the reaction at room temperature for a short period (typically under 30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and byproducts under reduced pressure. The crude product may require purification to remove piperidine adducts.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of an amine using Boc, Cbz, and Fmoc protecting groups.
Decision Framework for Protecting Group Selection
The selection of an appropriate protecting group is contingent on the overall synthetic strategy, particularly the nature of subsequent reaction steps.
Conclusion
The choice of an amine protecting group for 4-aminocyclohexanecarbaldehyde is a critical decision that can significantly impact the success of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are removable under distinct, orthogonal conditions. While Boc is a robust and common choice, its removal requires strong acid. Cbz offers the advantage of removal under neutral hydrogenolysis conditions but is incompatible with reducible functional groups. Fmoc, being base-labile, provides an excellent orthogonal protecting group strategy when acid-labile groups are present.
The experimental protocols and comparative data presented in this guide, although generalized, provide a strong foundation for researchers to develop a robust and efficient synthesis of 4-aminocyclohexanecarbaldehyde derivatives. Careful consideration of the stability of the aldehyde functionality under the chosen protection and deprotection conditions is paramount, and empirical optimization will likely be necessary to achieve high yields and purity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
X-ray crystallography for the structural elucidation of Benzyl 4-formylcyclohexylcarbamate
A Comparative Guide to the Structural Elucidation of Benzyl 4-formylcyclohexylcarbamate: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic techniques for the structural elucidation of this compound, a versatile intermediate in pharmaceutical and organic synthesis. By presenting supporting experimental data and detailed protocols, this document aims to assist in selecting the most appropriate analytical method for structural determination challenges.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from X-ray crystallography and key spectroscopic methods for this compound.
Table 1: Representative X-ray Crystallographic Data for a Benzyl Carbamate Derivative.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₉NO₃ |
| Formula Weight | 261.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 24.567 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.301 |
| R-factor (%) | 4.5 |
Note: Data is representative of a structurally similar N-substituted benzyl carbamate and is intended for comparative purposes.
Table 2: Comparative Spectroscopic Data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~9.7 ppm (s, 1H, -CHO), ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-Ph), ~4.6 ppm (br s, 1H, -NH), 1.2-2.2 ppm (m, 9H, cyclohexyl-H) |
| ¹³C NMR | Chemical Shift (δ) | ~205 ppm (C=O, aldehyde), ~156 ppm (C=O, carbamate), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~67 ppm (-CH₂-O), ~50 ppm (cyclohexyl-CH), ~25-30 ppm (cyclohexyl-CH₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~2720 (Aldehyde C-H stretch), ~1720 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate) |
| Mass Spectrometry | m/z Ratio | 261 (M⁺), fragments corresponding to loss of benzyl, carbamate, and formyl groups. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent system, such as ethyl acetate/hexane. A saturated solution is prepared and allowed to stand undisturbed in a loosely covered vial.
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected.[3][4] The sample is then placed on the crystal, and the sample spectrum is recorded.[3] The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[5] The compound is ionized to generate charged molecules, typically [M+H]⁺ or [M+Na]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For fragmentation studies (MS/MS), a precursor ion is selected and fragmented, and the m/z ratios of the fragment ions are analyzed.
Visualization of Methodologies
The following diagrams illustrate the workflows for structural elucidation.
Caption: Workflow for structural elucidation.
Caption: Decision pathway for method selection.
Conclusion
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state, including bond lengths, bond angles, and stereochemistry. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.
In contrast, spectroscopic methods such as NMR, IR, and mass spectrometry offer a powerful and often more accessible suite of tools for structural elucidation in both solution and solid states.[2][5] While these techniques may not always provide a single, unambiguous 3D structure independently, their combined use allows for the determination of the molecular formula, the identification of functional groups, and the elucidation of the connectivity of atoms, leading to a robust structural hypothesis.[2][5] The choice of method will ultimately depend on the specific research question, sample availability, and the level of structural detail required.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Silico Prediction of Benzyl 4-formylcyclohexylcarbamate Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico methods for predicting the reactivity of Benzyl 4-formylcyclohexylcarbamate, alongside alternative experimental approaches for validation. The content is designed to assist researchers in making informed decisions about reactivity assessment in the context of drug discovery and development.
Introduction to this compound and Reactivity Prediction
This compound is a bifunctional molecule containing a carbamate moiety and an aldehyde group. Both functional groups can participate in various chemical reactions, influencing the molecule's stability, metabolic fate, and potential biological activity. Predicting its reactivity is crucial for understanding its pharmacokinetic and pharmacodynamic properties. In-silico methods offer a rapid and cost-effective approach to assess chemical reactivity, guiding further experimental studies.
In-Silico Reactivity Prediction: A Comparative Overview
Various computational methods can be employed to predict the reactivity of this compound. The primary focus of these predictions would be on the lability of the carbamate bond and the reactivity of the aldehyde group.
Table 1: Comparison of In-Silico Prediction Methods for this compound Reactivity
| Prediction Method | Principle | Predicted Parameters for this compound | Advantages | Limitations |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity or chemical reactivity.[1] | Potential for serine hydrolase inhibition, mutagenicity, and general toxicity based on structural alerts.[2] | High-throughput screening of large compound libraries. | Dependent on the quality and applicability domain of the training data. May not be accurate for novel scaffolds. |
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of molecules. | Electron density distribution, frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps to identify reactive sites. | Provides detailed insights into the electronic properties and reaction mechanisms at the molecular level. | Computationally intensive, especially for large molecules and complex systems. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Conformational flexibility, solvent accessibility of reactive groups, and stability of the carbamate bond in a biological environment. | Can model the dynamic nature of molecular interactions and the influence of the environment on reactivity. | Requires significant computational resources and long simulation times to achieve reliable results. |
| Physiologically Based Kinetic/Dynamic (PBK/D) Modelling | Mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body.[3] | Prediction of metabolic pathways, including hydrolysis of the carbamate and oxidation of the aldehyde. | Can predict dose-dependent effects and extrapolate from in vitro to in vivo scenarios.[3] | Requires extensive physiological and biochemical data for model parameterization. |
Experimental Approaches for Reactivity Validation
Experimental validation is essential to confirm the in-silico predictions. Below are detailed protocols for assessing the reactivity of the carbamate and aldehyde functionalities of this compound.
Experimental Protocol: Carbamate Stability Assay (Hydrolysis)
This protocol is adapted from studies on the hydrolysis of benzyl carbamates and is designed to assess the stability of the carbamate bond under physiological conditions.[4][5]
Objective: To determine the rate of hydrolysis of this compound in a buffered solution mimicking physiological pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath at 37°C
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in ACN or DMSO.
-
In an autosampler vial, add a specific volume of the stock solution to pre-warmed PBS (37°C) to achieve a final concentration of 100 µM. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately after mixing, inject a sample (t=0) into the HPLC system to determine the initial concentration of the compound.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the reaction mixture and inject them into the HPLC system.
-
Monitor the disappearance of the parent compound and the appearance of the hydrolysis product (benzyl alcohol and 4-formylcyclohexylamine) by integrating the peak areas at an appropriate UV wavelength.
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the half-life (t½) of the compound by plotting the natural logarithm of the concentration versus time.
Experimental Protocol: Aldehyde Reactivity Assay (Schiff Base Formation)
This protocol assesses the reactivity of the aldehyde group by monitoring its reaction with a primary amine to form a Schiff base.
Objective: To determine the rate of Schiff base formation between this compound and a model primary amine.
Materials:
-
This compound
-
A model primary amine (e.g., glycine or butylamine)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the primary amine in the chosen buffer.
-
In a quartz cuvette, mix the solutions of the aldehyde and the amine at desired concentrations.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and start recording the absorbance at the wavelength corresponding to the maximum absorbance of the Schiff base product (this needs to be determined experimentally, often in the range of 250-300 nm).
-
Record the absorbance at regular time intervals until the reaction reaches equilibrium.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The equilibrium constant for the reaction can be calculated from the concentrations of reactants and products at equilibrium.
Potential Signaling Pathway Interactions
Carbamates are known to interact with specific biological pathways, which can be a key aspect of their pharmacological or toxicological profile.
Serine Hydrolase Inhibition
Carbamates are a well-known class of irreversible inhibitors of serine hydrolases, acting by carbamylating the active site serine residue.[1][6][7] The reactivity of the carbamate group is a critical determinant of its inhibitory potency and selectivity.
Caption: Covalent inhibition of a serine hydrolase by a carbamate.
Nrf2 Signaling Pathway Modulation
Some carbamates have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[8] This interaction can be either activating or inhibitory, depending on the specific carbamate and cellular context.[8]
Caption: Potential modulation of the Nrf2 signaling pathway by a carbamate.
Proposed Integrated Workflow for Reactivity Assessment
A logical workflow combining in-silico and experimental approaches is crucial for a thorough reactivity assessment.
Caption: Integrated workflow for reactivity assessment.
Conclusion
The reactivity of this compound is a multifaceted property that can be effectively investigated through a synergistic combination of in-silico prediction and experimental validation. While computational methods provide valuable initial insights into potential reactivity hotspots and metabolic liabilities, experimental data remains the gold standard for confirmation. The protocols and workflows outlined in this guide offer a robust framework for researchers to comprehensively assess the reactivity of this and similar molecules, ultimately aiding in the development of safer and more effective therapeutic agents.
References
- 1. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent DNA adduct formation by cinnamaldehyde and other food-borne α,β-unsaturated aldehydes predicted by physiologically based in silico modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 6. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthesis Methods for Benzyl 4-formylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for Benzyl 4-formylcyclohexylcarbamate, a key intermediate in pharmaceutical development. The efficiency of each method is evaluated based on experimental data from analogous reactions, offering insights into optimizing its production.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it a versatile intermediate for constructing complex molecular architectures. The efficiency of its synthesis is a critical factor in drug development, impacting both the cost and timeline of research and manufacturing. This guide benchmarks two common synthetic strategies: a two-step oxidation route and a one-pot reductive amination pathway.
Data Summary
The following table summarizes the key performance indicators for the two primary synthesis methods. Data is derived from experimental results on closely related chemical transformations and serves as a comparative benchmark.
| Parameter | Method 1: Two-Step Oxidation | Method 2: Reductive Amination |
| Overall Yield | ~70-85% (estimated) | 50-75% |
| Reaction Time | 4-26 hours | 10-12 hours |
| Key Reagents | Benzyl chloroformate, 4-aminocyclohexanemethanol, Oxalyl chloride (Swern) or Dess-Martin Periodinane (DMP) | 4-formylcyclohexylamine, Benzyl chloroformate, Sodium borohydride |
| Reaction Temperature | 0°C to room temperature | 0°C to reflux |
| Purity | High, purification by column chromatography | Good, purification by column chromatography |
| Scalability | Good | Moderate |
| Safety/Handling | Requires careful handling of oxalyl chloride or potentially explosive DMP. | Use of sodium borohydride requires anhydrous conditions. |
Method 1: Two-Step Synthesis via Oxidation
This method involves the initial protection of the amine group of 4-(hydroxymethyl)cyclohexylamine with a benzyl chloroformate (Cbz group), followed by the oxidation of the primary alcohol to an aldehyde. Two common oxidation procedures are compared: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocol
Step 1: Synthesis of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate
-
To a stirred solution of 4-(hydroxymethyl)cyclohexylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water, add a base like triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate.
Step 2a: Swern Oxidation
-
Prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add a solution of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78°C.
-
Stir for 1-2 hours at -78°C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A study on the Swern oxidation of benzyl alcohol to benzaldehyde reported a yield of 84.7% with 98.5% selectivity[1].
Step 2b: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The Dess-Martin oxidation is known for its mild conditions and high yields, often around 90% for similar alcohol oxidations[2].
Caption: Workflow for the Two-Step Oxidation Synthesis.
Method 2: One-Pot Reductive Amination
This approach involves the direct reaction of a 4-formylcyclohexylamine precursor with a benzylating agent under reductive conditions. This method offers the advantage of a one-pot procedure, potentially reducing the overall synthesis time and simplifying the purification process.
Experimental Protocol
-
Dissolve 4-formylcyclohexylamine (1.0 eq.) and a suitable benzylating agent, such as benzyl chloroformate (1.1 eq.), in a solvent like methanol or benzene.
-
If starting with the corresponding aldehyde and ammonia/amine, allow the mixture to stir for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a reducing system by mixing sodium borohydride (1.5 eq.) with acetic acid in a 1:3 molar ratio in benzene at 0°C.
-
Add the imine-containing mixture to the reducing system at 0-5°C.
-
Stir the reaction mixture under reflux for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Studies on similar reductive amination reactions have reported yields in the range of 50-75%[3].
Caption: Workflow for the One-Pot Reductive Amination Synthesis.
Comparison and Conclusion
Both synthetic routes offer viable pathways to this compound.
Method 1 (Two-Step Oxidation) is likely to provide a higher overall yield and purity, particularly when employing modern oxidation reagents like Dess-Martin periodinane. The two-step nature allows for the purification of the intermediate alcohol, which can lead to a cleaner final product. The Swern oxidation is a powerful alternative, though it requires cryogenic temperatures and careful handling of reagents.
Method 2 (Reductive Amination) presents a more streamlined, one-pot approach. This can be advantageous in terms of operational simplicity and time savings. However, the reported yields for similar reactions are generally lower than those for the individual steps of the oxidation route. The direct nature of the reaction may also lead to more side products, potentially complicating purification.
The choice of the optimal synthesis method will depend on the specific requirements of the research or production campaign. For applications demanding the highest purity and yield, the two-step oxidation route is recommended. For rapid synthesis and scenarios where a moderate yield is acceptable, the one-pot reductive amination offers a compelling alternative. Further optimization of the reductive amination protocol could potentially improve its efficiency and make it more competitive with the two-step approach.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl 4-formylcyclohexylcarbamate
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like Benzyl 4-formylcyclohexylcarbamate are fundamental to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Core Safety and Hazard Information
This compound is classified with the GHS07 pictogram, signaling a warning.[1] The primary hazard associated with this compound is H302: Harmful if swallowed.[1] Due to its chemical structure containing carbamate and aldehyde functional groups, it requires careful handling and disposal as hazardous waste.
Quantitative Data Summary
A thorough review of available safety data sheets and chemical databases did not yield specific quantitative limits for the disposal of this compound. In the absence of such data, all disposal procedures must adhere to the general principles of hazardous waste management as stipulated by local, state, and federal regulations.
| Parameter | Value | Source |
| Specific Concentration Limits for Sewer Disposal | Not established. Drain disposal is strictly prohibited. | General Laboratory Waste Guidelines |
| Reportable Quantity (RQ) | Not explicitly defined for this compound. | Lack of specific regulatory data |
| Recommended Storage Time Limit in Lab | Follow institutional guidelines, typically not exceeding 12 months.[2] | EPA Guidelines for Academic Labs[2] |
Detailed Experimental Protocol for Disposal
The primary and mandatory route for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2. Waste Collection and Segregation:
-
Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound." The date of waste accumulation should also be clearly visible.
-
Segregation: Do not mix this waste with other incompatible waste streams. It is crucial to keep it separate from acids, bases, and strong oxidizing agents.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads used for spills, must also be collected and disposed of as hazardous waste.
-
Place these materials in the same designated hazardous waste container as the chemical itself.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.
5. Final Disposal Procedure:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Follow all institutional procedures for waste manifests and record-keeping.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory until it is collected by the EHS-approved waste management service.[3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistics for Handling Benzyl 4-formylcyclohexylcarbamate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides critical safety protocols and logistical information for Benzyl 4-formylcyclohexylcarbamate (CAS No. 917022-26-5), a compound utilized in pharmaceutical development and organic synthesis.
Chemical Safety Overview
This compound is a white solid that is classified as harmful if swallowed.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers and structurally similar compounds allows for the formulation of robust safety procedures. A thorough, site-specific risk assessment should always be conducted by qualified personnel before handling this chemical.
Hazard Identification:
-
Health Hazards: Harmful if swallowed (Acute Toxicity 4, Oral).[1]
-
Physical Hazards: It is a combustible solid.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Wear appropriate chemical-resistant protective gloves (e.g., nitrile rubber).[2][4] | To prevent skin contact and absorption. |
| Body Protection | Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2][4] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated and exposure limits are exceeded, or if irritation is experienced.[2] | To prevent inhalation of fine dust particles, especially when handling the solid form or during weighing procedures. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation.[2] Do not inhale the substance.
-
After Handling: Wash hands and face thoroughly after handling.[2] Remove and wash contaminated clothing before reuse.[2] Do not eat, drink, or smoke in work areas.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] The recommended storage temperature is 0-8°C.[6]
Spill and Emergency Procedures:
-
Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3]
-
Large Spills: Evacuate personnel to a safe area.[5] Wear appropriate PPE and prevent further dispersal of the material.[4]
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2][3]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
First Aid - Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7]
Disposal Plan:
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Containerization: Collect waste in suitable, labeled, and closed containers to await disposal.[3][4]
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[8] Do not empty into drains or dispose of with household garbage.[3][8]
Workflow for Safe Handling of this compound
References
- 1. Benzyl cis-4-formylcyclohexylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
